1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one
Description
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Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-5-methyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-4-5-11(6-9(8)2)14-12(15)7-10(3)13-14/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBBAPXESBCGRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC(=C(C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395407 | |
| Record name | 2-(3,4-Dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18048-64-1 | |
| Record name | 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18048-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3H-Pyrazol-3-one, 2-(3,4-dimethylphenyl)-2,4-dihydro-5-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.563 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one synthesis protocol
An In-depth Technical Guide to the Synthesis of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of this compound, a significant intermediate in pharmaceutical manufacturing. The document details the core chemical reaction, presents quantitative data from various published protocols, and offers a step-by-step experimental procedure.
Core Synthesis Pathway
The primary method for synthesizing this compound involves the condensation reaction between 3,4-dimethylphenylhydrazine or its hydrochloride salt and ethyl acetoacetate. This reaction is a classic example of pyrazolone formation, a fundamental process in heterocyclic chemistry.[1][2][3] The general reaction is depicted below:
Caption: General reaction scheme for the synthesis of the target pyrazolone.
Quantitative Data Summary
The following table summarizes quantitative data from various reported synthesis protocols for this compound. This allows for a direct comparison of reaction conditions and outcomes.
| Reactants | Solvent | Base/Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3,4-Dimethylphenylhydrazine hydrochloride, Ethyl acetoacetate | Glacial Acetic Acid | Sodium Acetate | 120 | 7 | 82 | [4] |
| 3,4-Dimethylphenylhydrazine, Ethyl acetoacetate | Glacial Acetic Acid | - | 100 | 24 | 64 | [4] |
| 3,4-Dimethylphenylhydrazine hydrochloride, Ethyl acetoacetate | Absolute Ethanol | Sodium Ethoxide | Reflux (approx. 78) | 24 | Not explicitly stated for yield of pure product, but 91g (450mmol) obtained from 100g (578mmol) starting material | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound based on established procedures.
Protocol 1: Acetic Acid with Sodium Acetate[4]
This protocol utilizes glacial acetic acid as the solvent and sodium acetate as a base.
Materials:
-
3,4-Dimethylphenylhydrazine hydrochloride (8.7 g, 50 mmol)
-
Ethyl acetoacetate (6.5 g, 50 mmol)
-
Sodium acetate (4.1 g, 50 mmol)
-
Glacial acetic acid (100 mL)
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve 3,4-dimethylphenylhydrazine hydrochloride in glacial acetic acid in a suitable reaction flask.
-
Add ethyl acetoacetate and sodium acetate to the solution.
-
Heat the reaction mixture to 120°C and maintain at reflux for 7 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent by evaporation under reduced pressure.
-
Add 100 mL of water to the residue and extract four times with 100 mL of ethyl acetate.
-
Combine the organic layers and concentrate under reduced pressure to yield the final product.
Protocol 2: Acetic Acid without Additional Base[4]
This method employs glacial acetic acid as both the solvent and acidic catalyst.
Materials:
-
3,4-Dimethylphenylhydrazine (7.3 g, 0.053 mol)
-
Ethyl acetoacetate (6.9 g, 0.053 mol)
-
Glacial acetic acid (50.0 mL)
-
Silica gel for chromatography
-
Ethyl acetate/hexanes mixture (50%)
Procedure:
-
Combine 3,4-dimethylphenylhydrazine and ethyl acetoacetate in glacial acetic acid.
-
Stir and heat the solution at 100°C for 24 hours.
-
After the reaction is complete, evaporate the solvent.
-
Purify the product by chromatography on silica gel using a 50% ethyl acetate/hexanes mixture as the eluent.
Protocol 3: Ethanolic Sodium Ethoxide[5]
This procedure uses absolute ethanol as the solvent and sodium ethoxide as the base.
Materials:
-
3,4-Dimethylphenylhydrazine hydrochloride (100 g, 578 mmol)
-
Absolute ethanol (600 mL)
-
Sodium ethoxide (62.8 g, 923 mmol)
-
Ethyl acetoacetate (84 g, 646 mmol)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Methyl tert-butyl ether
Procedure:
-
At room temperature, mix 3,4-dimethylphenylhydrazine hydrochloride and absolute ethanol.
-
Add sodium ethoxide in batches and stir for 1 hour until all solids are dissolved.
-
Increase the temperature to 40°C and slowly add ethyl acetoacetate dropwise, followed by stirring for 30 minutes.
-
Heat the mixture to reflux and maintain for 24 hours, monitoring the reaction by TLC.
-
After the reaction is complete, remove the majority of the ethanol under reduced pressure.
-
To the resulting viscous liquid, add 300 mL of ethyl acetate and 300 mL of water for extraction.
-
Separate the ethyl acetate phase and dry it with anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain an oily solid.
-
Disperse the solid in 400 mL of methyl tert-butyl ether, filter, and wash the filter cake with methyl tert-butyl ether.
-
Air dry the solid to obtain the final product.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis and purification process.
References
- 1. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. 1-(3,4-DIMETHYLPHENYL)-3-METHYL-3-PYRAZOLIN-5-ONE synthesis - chemicalbook [chemicalbook.com]
- 5. chembk.com [chembk.com]
An In-Depth Technical Guide on the Physicochemical Properties of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one. This compound is a key pharmaceutical intermediate, notably in the synthesis of Eltrombopag, a thrombopoietin receptor agonist. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and structured data to support further research and application.
Introduction
This compound, a pyrazolone derivative, holds significant importance in medicinal chemistry. Its structural features make it a valuable building block for the synthesis of pharmacologically active molecules. The most prominent application of this compound is as a crucial intermediate in the manufacturing of Eltrombopag, a small molecule, non-peptide thrombopoietin (TPO) receptor agonist used to treat thrombocytopenia.[1] Understanding the physicochemical characteristics of this intermediate is paramount for process optimization, quality control, and the development of new synthetic routes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the tables below. It is important to note that while some experimental data is available, certain parameters are based on predicted values.
Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 18048-64-1 |
| Molecular Formula | C₁₂H₁₄N₂O |
| Synonyms | 3-Methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one, 2-(3,4-Dimethylphenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one |
Structural and Physical Properties
| Property | Value | Source |
| Molar Mass | 202.25 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 116-119 °C | |
| Boiling Point (Predicted) | 390.1 ± 31.0 °C | |
| Density (Predicted) | 1.13 g/cm³ |
Solubility and Partitioning
| Property | Value | Source |
| Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Very Slightly) | |
| pKa (Predicted) | 2.77 ± 0.50 | |
| LogP (Predicted) | 2.6 |
Tautomerism
Pyrazolone derivatives, including this compound, can exist in different tautomeric forms: the CH, OH, and NH forms. The equilibrium between these tautomers is influenced by the solvent and the solid-state packing. The relative stability of these forms is crucial for understanding the compound's reactivity. Theoretical and experimental studies on similar pyrazolone structures indicate that the CH form is often the most stable in the gas and solid states, while in solution, the equilibrium can shift depending on the solvent's polarity and hydrogen-bonding capabilities.
Synthesis Protocols
Two common methods for the synthesis of this compound are detailed below.
Method 1: Synthesis using Sodium Ethoxide
This method involves the reaction of 3,4-dimethylphenylhydrazine hydrochloride with ethyl acetoacetate in the presence of sodium ethoxide.
Experimental Protocol:
-
At room temperature, a mixture of 100 g (578 mmol) of 3,4-dimethylphenylhydrazine hydrochloride and 600 ml of absolute ethanol is prepared.
-
To this mixture, 62.8 g (923 mmol) of sodium ethoxide is added in batches, and the mixture is stirred for 1 hour until all materials are dissolved.
-
The temperature is raised to 40 °C, and 84 g (646 mmol) of ethyl acetoacetate is slowly added dropwise, followed by stirring for 30 minutes.
-
The reaction mixture is heated to reflux and maintained for 24 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the ethanol is removed under reduced pressure.
-
The resulting brown viscous liquid is mixed with 300 ml of ethyl acetate and 300 ml of tap water.
-
The ethyl acetate phase is separated and dried with anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure to yield a light yellow oily solid.
-
400 ml of methyl tert-butyl ether is added to disperse the solid.
-
The solid is collected by filtration, washed with methyl tert-butyl ether, and air-dried to obtain the final product.
Method 2: Synthesis in Glacial Acetic Acid
This alternative method utilizes glacial acetic acid as the solvent and sodium acetate as the base.
Experimental Protocol:
-
Dissolve 8.7 g (50 mmol) of 3,4-Dimethylphenylhydrazine hydrochloride in 100 mL of glacial acetic acid.
-
Add 6.5 g (50 mmol) of ethyl acetoacetate and 4.1 g (50 mmol) of sodium acetate to the solution.
-
Heat the reaction mixture to 120°C and reflux for 7 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the ethyl acetate by evaporation under reduced pressure.
-
Add 100 mL of water to the residue and extract four times with 100 mL of ethyl acetate.
-
Combine the ethyl acetate layers and concentrate under reduced pressure to afford the product.
Role in Eltrombopag Synthesis
This compound is a key precursor in the synthesis of Eltrombopag. The synthesis involves a coupling reaction between this pyrazolone derivative and a diazonium salt of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.
Eltrombopag Synthesis Workflow
The following diagram illustrates the logical workflow of Eltrombopag synthesis, highlighting the role of this compound.
Caption: Logical workflow for the synthesis of Eltrombopag.
Analytical Characterization
The identity and purity of this compound can be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural elucidation of the compound.
¹H NMR (400MHz, DMSO-d6): δ 11.30 (brs, 1H), 7.49 (d, 1H), 7.43 (dd, 1H), 7.14 (d, 1H), 5.31 (s, 1H), 2.22 (s, 3H), 2.20 (s, 3H), 2.08 (s, 3H).
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound.
MS (ES) m/z: 203 [M+H]⁺.
Conclusion
This compound is a well-characterized intermediate with significant industrial relevance, particularly in the pharmaceutical sector. This guide has provided a detailed summary of its physicochemical properties, including identification, structural characteristics, and solubility, along with established synthesis protocols. Its crucial role in the synthesis of Eltrombopag has been highlighted with a clear workflow diagram. The provided analytical data serves as a reference for quality control and further research. While experimental data for some properties like pKa and logP remain to be fully elucidated in publicly available literature, the information compiled herein offers a solid foundation for scientists and researchers working with this important chemical entity.
References
An In-depth Technical Guide on the Potential Mechanism of Action of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the mechanism of action of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one is limited in publicly available literature. This guide provides an in-depth analysis of its potential mechanisms based on its role as a pharmaceutical intermediate and its structural similarity to other well-characterized pyrazolone derivatives.
Introduction
This compound is a heterocyclic organic compound belonging to the pyrazolone class. While it is recognized as a key intermediate in the synthesis of the thrombopoietin receptor agonist Eltrombopag, its intrinsic biological activities are not extensively documented.[1][2] The pyrazolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including analgesic, anti-inflammatory, antioxidant, and anticancer activities.[3][4][5] This guide will explore the potential mechanisms of action of this compound by examining the pharmacology of its notable derivative, Eltrombopag, and its structural analog, Edaravone, as well as the general biological activities of the pyrazolone class.
Potential as a Precursor to a Thrombopoietin Receptor Agonist
This compound is a crucial building block in the synthesis of Eltrombopag, a small molecule thrombopoietin (TPO) receptor agonist.[1] Eltrombopag is approved for the treatment of thrombocytopenia.[1]
Mechanism of Eltrombopag:
-
Target: Thrombopoietin receptor (c-Mpl) on megakaryocytes and their precursors.
-
Action: Eltrombopag binds to the transmembrane domain of the TPO receptor, initiating a signaling cascade that promotes the proliferation and differentiation of megakaryocytes, thereby increasing platelet production.
References
- 1. chembk.com [chembk.com]
- 2. 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | C12H14N2O | CID 3714577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjpbcs.com [rjpbcs.com]
- 5. researchgate.net [researchgate.net]
The Biological Landscape of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the biological activities associated with 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one. While this compound is principally recognized as a crucial intermediate in the synthesis of the thrombopoietin receptor (TPO-R) agonist Eltrombopag, the broader class of pyrazolone derivatives exhibits a diverse and potent range of biological effects. This document summarizes the known and potential biological activities, presents detailed experimental protocols for relevant assays, and visualizes the key signaling pathways implicated by its role as a precursor to a clinically significant therapeutic agent.
Introduction: The Dual Identity of a Pyrazolone Derivative
This compound belongs to the pyrazolone class of heterocyclic compounds, a scaffold renowned for its wide spectrum of pharmacological properties. Pyrazolone derivatives have been extensively investigated and have shown promise as antioxidant, antimicrobial, anti-inflammatory, and protein kinase inhibitory agents.
However, the most prominent role of this compound in the scientific literature is as a key building block in the multi-step synthesis of Eltrombopag. Eltrombopag is a small molecule, non-peptide TPO-R agonist used to treat thrombocytopenia. Its mechanism of action involves the stimulation of megakaryopoiesis and subsequent platelet production. Understanding the biological context of Eltrombopag is therefore crucial to appreciating the significance of its synthetic precursors.
This guide will explore both the inherent biological potential of the pyrazolone core and the well-defined downstream effects of the therapeutic agent it helps create.
Potential Biological Activities of the Pyrazolone Scaffold
Due to a lack of specific biological data for this compound, this section summarizes the activities observed for structurally related pyrazolone derivatives. These findings suggest potential areas of investigation for the title compound.
| Biological Activity | Assay Type | Representative Findings for Pyrazolone Derivatives |
| Antioxidant Activity | DPPH Radical Scavenging Assay | Many pyrazolone derivatives exhibit significant radical scavenging activity, with some compounds showing potency comparable to or exceeding that of standard antioxidants like ascorbic acid and BHT. |
| Ferric Reducing Antioxidant Power (FRAP) | Pyrazolones have demonstrated the ability to reduce ferric iron, indicating their potential to act as electron donors and neutralize free radicals. | |
| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) Assay | Various substituted pyrazolones have shown inhibitory activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. |
| Agar Disc Diffusion | Zones of inhibition have been observed for numerous pyrazolone derivatives against pathogenic microbes. | |
| Protein Kinase Inhibition | In vitro Kinase Assay | Certain pyrazolone-based compounds have been identified as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. |
Mechanism of Action via Eltrombopag and the TPO-R Signaling Pathway
The primary biological relevance of this compound is as a precursor to Eltrombopag. Eltrombopag exerts its therapeutic effect by activating the thrombopoietin receptor (TPO-R), a critical regulator of megakaryopoiesis and platelet production.
Eltrombopag, a non-peptide agonist, binds to the transmembrane domain of the TPO-R, leading to the activation of intracellular signaling cascades. This activation mimics the effects of endogenous thrombopoietin, stimulating the proliferation and differentiation of megakaryocyte progenitor cells in the bone marrow, which ultimately results in an increased platelet count. The key signaling pathways activated by the TPO-R are the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway and the Mitogen-activated protein kinase (MAPK) pathway.[1][2][3]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the biological activities of pyrazolone derivatives.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thus neutralizing it.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compound (this compound)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and ascorbic acid in methanol.
-
Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add 100 µL of various concentrations of the test compound or ascorbic acid to the wells.
-
Add 100 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compound
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microplate
-
Standard antibiotic/antifungal (positive control)
-
Solvent for the compound (e.g., DMSO)
Procedure:
-
Prepare a stock solution of the test compound and the standard drug.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound and the standard drug in the broth medium.
-
Prepare an inoculum of the microorganism adjusted to a specific concentration (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well.
-
Include a growth control (medium + inoculum) and a sterility control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Protein Kinase Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Purified protein kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP)
-
Test compound
-
Kinase reaction buffer
-
Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting for radiolabeled assays, or specific antibodies for ELISA-based methods)
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the reaction buffer.
-
Add various concentrations of the test compound or a known kinase inhibitor (positive control) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a membrane).
-
Separate the phosphorylated substrate from the unreacted ATP.
-
Quantify the amount of phosphorylated substrate.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion
This compound holds a significant position in medicinal chemistry, primarily as an indispensable intermediate for the synthesis of the thrombopoietin receptor agonist, Eltrombopag. While its own biological activity profile is not extensively documented, the pyrazolone scaffold it belongs to is a well-established pharmacophore with demonstrated antioxidant, antimicrobial, and protein kinase inhibitory properties. This guide provides a framework for researchers to understand the potential biological relevance of this compound, both intrinsically and as a precursor to a clinically important drug. The detailed experimental protocols and pathway visualizations serve as a resource for further investigation into this and related pyrazolone derivatives. Future studies are warranted to directly assess the biological activities of this compound to fully elucidate its pharmacological profile.
References
Technical Guide: Solubility Profile of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one is a key intermediate in the synthesis of Eltrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia. A thorough understanding of its solubility characteristics is crucial for optimizing reaction conditions, purification processes, and formulation development in the pharmaceutical industry. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and relevant biological pathway information.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₄N₂O |
| Molecular Weight | 202.25 g/mol |
| Melting Point | 116-119 °C |
| Appearance | White to off-white crystalline powder |
Solubility Data
To provide a comparative reference for researchers, the following tables summarize the quantitative solubility of structurally related pyrazolone derivatives in various solvents.
Table 1: Solubility of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) in Various Solvents at 298.15 K
| Solvent | Mole Fraction (x10⁻²) |
| 1,2-Dichloroethane | 4.168 |
| Ethyl Lactate | 3.918 |
| 2-Butanone | 3.722 |
| 3-Methyl-1-butanol | 2.609 |
| 4-Methyl-2-pentanone | 2.432 |
| Methyl Acetate | 2.372 |
| Propyl Acetate | 2.279 |
| Dimethyl Carbonate | 2.011 |
| Butyl Acetate | 1.953 |
| Isopropyl Acetate | 1.621 |
| Isobutyl Acetate | 1.419 |
| Hexane | 0.052 |
Table 2: Solubility of Antipyrine and 4-Aminoantipyrine in Common Solvents
| Compound | Solvent | Solubility |
| Antipyrine | Water | < 1 g / 1 mL |
| Ethanol | 1 g / 1.3 mL | |
| Chloroform | 1 g / 1 mL[1] | |
| Diethyl Ether | 1 g / 43 mL | |
| 4-Aminoantipyrine | Water | 500 g/L (20 °C)[2] |
| Methanol | Soluble[2] | |
| Diethyl Ether | Partially soluble[2] |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the thermodynamic and kinetic solubility of pharmaceutical compounds like this compound.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is the saturation point of a solution in a stable state.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, chloroform, DMSO)
-
Volumetric flasks
-
Analytical balance
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The excess solid should be visible.
-
Place the flask in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After the incubation period, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any undissolved solid.
-
Dilute the filtrate with an appropriate solvent to a concentration within the analytical range of the detection method.
-
Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.
-
The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
Kinetic Solubility Assay
This high-throughput method is used for rapid assessment of solubility, particularly in early drug discovery.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microtiter plates
-
Plate shaker
-
Nephelometer or UV-Vis plate reader
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add a small volume of the DMSO stock solution to the aqueous buffer.
-
Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Measure the turbidity of the solution in each well using a nephelometer. The amount of light scattering is proportional to the amount of precipitated compound.
-
Alternatively, for UV-Vis detection, the solutions are filtered to remove precipitate, and the absorbance of the filtrate is measured to determine the concentration of the dissolved compound.
-
A standard curve is used to correlate the instrument reading to the solubility of the compound.
Biological Context: Eltrombopag Signaling Pathway
This compound is a precursor to Eltrombopag, a small molecule that acts as a thrombopoietin (TPO) receptor agonist. Eltrombopag stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production. The diagram below illustrates the signaling pathway initiated by Eltrombopag.
Experimental Workflow for Solubility Determination
The following diagram outlines the general workflow for determining the solubility of a compound.
References
Spectroscopic Scrutiny of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of the pharmaceutical intermediate, 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for researchers in drug discovery and development.
Executive Summary
This compound is a key building block in the synthesis of various pharmaceutical agents. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for quality control, reaction monitoring, and the rational design of new chemical entities. This guide presents a compilation of spectroscopic data, detailed experimental methodologies, and a discussion on the tautomeric nature of this pyrazolone derivative.
Tautomerism in Pyrazolones
It is crucial to recognize that this compound can exist in equilibrium with its tautomeric form, 1-(3,4-dimethylphenyl)-5-hydroxy-3-methyl-1H-pyrazole. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH. The spectroscopic data presented herein may reflect the presence of one or both tautomers.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. Where direct experimental data for the target molecule is unavailable, data from closely related analogs is provided as a predictive reference and is denoted with an asterisk (*).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~11.30 | br s | 1H | N-H or O-H | Signal for the acidic proton, subject to exchange and solvent effects. |
| ~7.50 - 7.10 | m | 3H | Ar-H | Protons on the 3,4-dimethylphenyl ring. |
| ~5.31 | s | 2H | CH₂ | Methylene protons of the pyrazolone ring. |
| ~2.22 | s | 3H | Ar-CH₃ | Methyl protons at position 4 of the phenyl ring. |
| ~2.20 | s | 3H | Ar-CH₃ | Methyl protons at position 3 of the phenyl ring. |
| ~2.08 | s | 3H | C-CH₃ | Methyl protons on the pyrazolone ring. |
Note: Data is based on the analysis of the tautomer 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one in DMSO-d₆.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)*
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O |
| ~155 | C=N |
| ~140 - 120 | Aromatic C |
| ~40 | CH₂ |
| ~20 | Ar-CH₃ |
| ~15 | C-CH₃ |
*Based on typical chemical shifts for similar pyrazolone structures.
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data (Predicted)*
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Broad | N-H or O-H stretch |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1700 | Strong | C=O stretch (keto form) |
| ~1600 | Strong | C=N stretch |
| ~1500 | Strong | Aromatic C=C stretch |
*Based on characteristic absorption bands for pyrazolone derivatives.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₂H₁₄N₂O |
| Molecular Weight | 202.25 g/mol |
| Expected [M+H]⁺ | 203.1184 |
Note: The primary ion observed in electrospray ionization (ESI) is expected to be the protonated molecule ([M+H]⁺).
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[1][2] Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as needed for adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform Fourier transformation. Phase and baseline corrections should be applied to the resulting spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[3]
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Acquire a background spectrum of the empty sample compartment before running the sample.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation.
-
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.
-
Data Acquisition (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
-
Data Processing: The acquired mass spectrum will show the mass-to-charge ratio (m/z) of the ions generated. The most abundant ion is typically the protonated molecule [M+H]⁺. Fragmentation data can be obtained using tandem mass spectrometry (MS/MS) to further elucidate the structure.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
References
In-Depth Technical Guide: Structural Elucidation of CAS 18048-64-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound identified by CAS Registry Number 18048-64-1 is chemically known as 2-(3,4-Dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. It is a key intermediate in the synthesis of the thrombopoietin receptor agonist, Eltrombopag.[1][2] As a critical component in the manufacturing of an active pharmaceutical ingredient (API), its structural integrity and purity are of utmost importance. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing the analytical techniques and methodologies required for its unambiguous identification and characterization.
Chemical Identity
| Property | Value | Source(s) |
| CAS Registry Number | 18048-64-1 | [3][4] |
| IUPAC Name | 2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | [2] |
| Synonyms | 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one, Eltrombopag Impurity 17/18 | [1][2][5] |
| Molecular Formula | C₁₂H₁₄N₂O | [3][4] |
| Molecular Weight | 202.26 g/mol | [5] |
It is important to note that this compound can exist in tautomeric forms. A frequently referenced tautomer is 2-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one, identified by CAS Number 277299-70-4.[6][7][8] The analytical data presented in this guide will focus on the structure assigned to CAS 18048-64-1, while acknowledging the potential for tautomerism.
Structural Elucidation Techniques
The definitive structure of 2-(3,4-Dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is established through a combination of spectroscopic and crystallographic methods.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Data (Predicted and Reported for Tautomer)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic CH | ~7.0-7.5 | m | 3H | Protons on the dimethylphenyl ring |
| CH₂ | ~3.0-3.5 | s | 2H | Methylene protons in the pyrazolone ring |
| Phenyl CH₃ | ~2.2 | s | 6H | Two methyl groups on the phenyl ring |
| Pyrazolone CH₃ | ~2.1 | s | 3H | Methyl group on the pyrazolone ring |
¹³C NMR Data (Predicted)
| Carbon | Chemical Shift (δ, ppm) | Assignment |
| C=O | ~170-180 | Carbonyl carbon in the pyrazolone ring |
| Aromatic C | ~120-140 | Carbons of the dimethylphenyl ring |
| C-CH₃ (ring) | ~150-160 | Carbon attached to the methyl group in the pyrazolone ring |
| CH₂ | ~40-50 | Methylene carbon in the pyrazolone ring |
| Phenyl CH₃ | ~15-25 | Methyl carbons on the phenyl ring |
| Pyrazolone CH₃ | ~10-20 | Methyl carbon on the pyrazolone ring |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Ion | m/z | Interpretation |
| [M+H]⁺ | 203.1182 | Protonated molecular ion, confirming the molecular weight. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| ~1700 | C=O stretch (amide) |
| ~1600, ~1500 | C=C stretch (aromatic) |
| ~2900-3000 | C-H stretch (aliphatic and aromatic) |
| ~1300-1400 | C-N stretch |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the precise arrangement of atoms in the solid state. While a specific crystal structure for CAS 18048-64-1 is not publicly available, this technique would be the ultimate confirmation of its structure.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible data for structural elucidation.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Analysis:
-
Infuse the sample solution directly into the mass spectrometer or inject it through a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass of the proposed formula. Analyze the fragmentation pattern to support the structural assignment.
Infrared Spectroscopy
Objective: To identify the key functional groups.
Methodology:
-
Sample Preparation:
-
For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Logical Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of CAS 18048-64-1.
References
- 1. Eltrombopag Impurity 18 | CAS No- 18048-64-1 | NA [chemicea.com]
- 2. apicule.com [apicule.com]
- 3. CAS 18048-64-1: 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methy… [cymitquimica.com]
- 4. Eltrombopag Impurity 18 - SRIRAMCHEM [sriramchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one | 277299-70-4 [chemicalbook.com]
- 7. 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one | CAS No: 277299-70-4 [aquigenbio.com]
- 8. CAS 277299-70-4: 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-meth… [cymitquimica.com]
An In-depth Technical Guide to 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one: A Literature Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the synthesis, potential biological activities, and mechanisms of action of the pyrazolone derivative, 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one. The information presented is collated from available literature and is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development.
Introduction
Pyrazolone derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antipyretic, and antioxidant properties.[1][2] Since the discovery of antipyrine in 1883, the pyrazolone scaffold has been a key pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[3] The biological activity of these compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain.[4] This review focuses on the specific derivative, 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one, providing available data on its synthesis and inferring its potential biological activities based on studies of structurally related compounds.
Synthesis of 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one
The synthesis of 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one is typically achieved through the condensation reaction of 3,4-dimethylphenylhydrazine or its hydrochloride salt with ethyl acetoacetate. This reaction, a variation of the Knorr pyrazole synthesis, is a standard method for the preparation of pyrazolone rings.
Experimental Protocols for Synthesis
Method 1: Using 3,4-Dimethylphenylhydrazine Hydrochloride in Glacial Acetic Acid
This method involves the reaction of 3,4-dimethylphenylhydrazine hydrochloride with ethyl acetoacetate in the presence of a base, such as sodium acetate, in glacial acetic acid.
-
Materials:
-
3,4-Dimethylphenylhydrazine hydrochloride
-
Ethyl acetoacetate
-
Sodium acetate
-
Glacial acetic acid
-
Ethyl acetate
-
Water
-
-
Procedure:
-
Dissolve 3,4-dimethylphenylhydrazine hydrochloride (e.g., 8.7 g, 50 mmol) in glacial acetic acid (100 mL).
-
Add ethyl acetoacetate (e.g., 6.5 g, 50 mmol) and sodium acetate (e.g., 4.1 g, 50 mmol) to the solution.
-
Heat the reaction mixture to 120°C and reflux for 7 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, remove the glacial acetic acid by evaporation under reduced pressure.
-
To the residue, add water (100 mL) and extract with ethyl acetate (4 x 100 mL).
-
Combine the ethyl acetate layers and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an isopropanol-water solution, to obtain the final product.[5]
-
Method 2: Using 3,4-Dimethylphenylhydrazine in Glacial Acetic Acid
This procedure utilizes the free base form of the hydrazine.
-
Materials:
-
3,4-Dimethylphenylhydrazine
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes mixture
-
-
Procedure:
-
A solution of 3,4-dimethylphenylhydrazine (e.g., 7.3 g, 0.053 mol) and ethyl acetoacetate (e.g., 6.9 g, 0.053 mol) in glacial acetic acid (50.0 mL) is stirred and heated at 100°C for 24 hours.
-
The solvent is then evaporated under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel using a 50% ethyl acetate/hexanes mixture as the eluent to afford the title compound.
-
Synthesis Workflow Diagram
Caption: Synthetic pathway for 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one.
Biological Activities
Analgesic Activity
Pyrazolone derivatives are known to possess centrally and peripherally acting analgesic properties.[1] The analgesic efficacy of these compounds is often evaluated using in vivo models such as the hot plate test and the acetic acid-induced writhing test.
Table 1: Analgesic Activity of Structurally Related Pyrazolone Derivatives
| Compound | Animal Model | Dose | Analgesic Effect | Reference |
| 4-[2-chlorobenzylidine]-3-methylpyrazolin-5(4H)-one (PYZ2) | Mouse (Tail flick) | 400 mg/kg, p.o. | Significant increase in reaction time | [6] |
| 4-[2-chlorobenzylidine]-3-methylpyrazolin-5(4H)-one (PYZ2) | Mouse (Acetic acid writhing) | 400 mg/kg, p.o. | Significant inhibition of writhing | [6] |
| 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides | Rat (Carrageenan-induced paw edema) | - | Good anti-inflammatory activity | [7] |
Anti-inflammatory Activity
The anti-inflammatory activity of pyrazolones is a hallmark of this class of compounds. The carrageenan-induced paw edema model in rats is a standard and widely used assay to screen for acute anti-inflammatory effects.
Table 2: Anti-inflammatory Activity of Structurally Related Pyrazolone Derivatives
| Compound | Animal Model | Dose | % Inhibition of Edema (at 4h) | Reference |
| 4-[2-chlorobenzylidine]-3-methylpyrazolin-5(4H)-one (PYZ2) | Rat (Carrageenan-induced paw edema) | 400 mg/kg, p.o. | 51.02% | [6] |
| Indomethacin (Standard) | Rat (Carrageenan-induced paw edema) | 10 mg/kg, p.o. | 54.08% | [6] |
Antioxidant Activity
Several pyrazolone derivatives have been reported to exhibit antioxidant activity by scavenging free radicals.[8] The antioxidant potential is often assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Table 3: Antioxidant Activity of a Structurally Related Pyrazolone Derivative
| Compound | Assay | Concentration | Antioxidant Effect | Reference |
| 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone) | DPPH radical scavenging | 50 µM | Efficiently inhibited lipid peroxidation | [8] |
Experimental Protocols for Biological Assays
Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)
This in vivo assay is used to evaluate the acute anti-inflammatory activity of a compound.
-
Animals: Wistar rats or Swiss albino mice.
-
Materials:
-
Test compound (3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one)
-
Carrageenan (1% w/v suspension in saline)
-
Standard drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
-
Procedure:
-
Animals are divided into groups: control (vehicle), standard, and test compound groups.
-
The test compound or standard drug is administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw of each animal.
-
The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
-
Acetic Acid-Induced Writhing Test (Analgesic Activity)
This is a chemical-induced nociception model used to screen for peripheral analgesic activity.
-
Animals: Swiss albino mice.
-
Materials:
-
Test compound
-
Standard drug (e.g., Indomethacin)
-
Vehicle
-
Acetic acid (0.6% v/v in saline)
-
-
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The test compound or standard drug is administered orally or intraperitoneally.
-
After a set time (e.g., 30 minutes), each mouse is injected intraperitoneally with 0.1 mL of 0.6% acetic acid.
-
Five minutes after the acetic acid injection, the number of writhes (a specific stretching posture) is counted for a defined period (e.g., 10 minutes).
-
The percentage of analgesic activity is calculated as: % Analgesic Activity = [(Wc - Wt) / Wc] * 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
-
DPPH Radical Scavenging Assay (Antioxidant Activity)
This in vitro assay measures the ability of a compound to scavenge the stable free radical DPPH.
-
Materials:
-
Test compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Standard antioxidant (e.g., Ascorbic acid or Trolox)
-
Methanol
-
Spectrophotometer
-
-
Procedure:
-
Prepare different concentrations of the test compound and the standard in methanol.
-
Add a fixed volume of DPPH solution to each concentration of the test compound and standard.
-
The mixture is shaken and incubated in the dark at room temperature for a specific time (e.g., 30 minutes).
-
The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the compound.
-
Mechanism of Action and Signaling Pathways
The primary mechanism of action for the anti-inflammatory and analgesic effects of many pyrazolone derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[4] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX, pyrazolones reduce the production of these pro-inflammatory prostaglandins.
Presumed Anti-inflammatory Signaling Pathway
Caption: Inhibition of the cyclooxygenase pathway by pyrazolone derivatives.
Conclusion
3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one is a pyrazolone derivative that can be synthesized through established chemical methods. While direct biological data for this specific compound is limited in the current literature, the extensive research on structurally similar pyrazolones strongly suggests its potential as an analgesic, anti-inflammatory, and antioxidant agent. The likely mechanism of its anti-inflammatory and analgesic action is through the inhibition of cyclooxygenase enzymes. This technical guide provides a foundation for further research into the pharmacological profile of this compound, including quantitative in vitro and in vivo studies to confirm its efficacy and elucidate its precise mechanism of action. Future studies should focus on generating specific biological data for this compound to fully assess its therapeutic potential.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. naturalspublishing.com [naturalspublishing.com]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of pyrazolone analogues as potential anti-inflammatory agents targeting cyclooxygenases and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Methyl-2-pyrazolin-5-one | C4H6N2O | CID 7920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Legacy of Pyrazolones: A Technical Guide to Their Discovery, History, and Development
Introduction
The pyrazolone scaffold represents a cornerstone in the history of medicinal chemistry, giving rise to some of the earliest synthetic drugs and continuing to be a fertile ground for the discovery of novel therapeutic agents. These five-membered heterocyclic compounds, characterized by a pyrazole ring with an additional keto group, have demonstrated a remarkable breadth of pharmacological activities. The journey of pyrazolone derivatives began in the late 19th century with the serendipitous discovery of Antipyrine, a compound that would revolutionize the management of pain and fever. This guide provides an in-depth exploration of the discovery, history, and key experimental methodologies related to pyrazolone derivatives, tailored for researchers, scientists, and professionals in drug development.
The Dawn of a New Era in Therapeutics: The Discovery of Antipyrine
The history of pyrazolone derivatives is inextricably linked to the German chemist Ludwig Knorr. In 1883, while investigating derivatives of quinoline, Knorr attempted a condensation reaction between ethyl acetoacetate and phenylhydrazine, leading not to a quinoline derivative as expected, but to the synthesis of 1-phenyl-3-methyl-5-pyrazolone.[1][2] This initial compound was subsequently methylated to produce 1,5-dimethyl-2-phenyl-pyrazol-3-one, which was named Antipyrine.[3][4] The discovery was a landmark event, as Antipyrine was one of the first synthetic, non-opioid analgesics and antipyretics to be introduced into clinical practice, marking a significant advancement in medicine.[3][5]
Following the success of Antipyrine, a wave of research into related structures commenced, leading to the development of other significant pyrazolone drugs. Aminophenazone (Aminopyrine) and Dipyrone (Metamizole) were introduced for their potent analgesic, antipyretic, and anti-inflammatory properties.[4][5][6] Phenylbutazone, another notable derivative, became a widely used anti-inflammatory agent, particularly in the treatment of rheumatic diseases.[6][7] The timeline below illustrates the progression of key discoveries in the field.
Pharmacological Activities and Key Derivatives
The pharmacological versatility of pyrazolone derivatives is extensive, with compounds demonstrating anti-inflammatory, analgesic, antipyretic, antimicrobial, antitumor, and antioxidant activities.[3][5][6] More recent research has uncovered novel applications, including the use of Edaravone as a neuroprotective agent and free radical scavenger for treating amyotrophic lateral sclerosis (ALS) and stroke.[3][4]
| Derivative | Year of Discovery/Introduction | Primary Pharmacological Activities |
| Antipyrine | 1883 | Analgesic, Antipyretic[3][5] |
| Aminophenazone | Early 1900s | Analgesic, Antipyretic, Anti-inflammatory[3][5] |
| Dipyrone (Metamizole) | 1922 | Analgesic, Antipyretic[4] |
| Phenylbutazone | Mid-1900s | Anti-inflammatory, Analgesic, Antipyretic[6][7] |
| Edaravone | Late 20th Century | Antioxidant, Neuroprotective[3][4] |
| Eltrombopag | 2008 (FDA Approval) | Thrombopoietin receptor agonist[3] |
Synthetic Methodologies: Experimental Protocols
The synthesis of the pyrazolone core is most classically achieved through the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[1] Variations of this method, including one-pot, microwave-assisted, and solvent-free approaches, have been developed to improve efficiency and yield.[8]
General Experimental Protocol for the Synthesis of a 4-Arylidenepyrazolone Derivative
This protocol is a representative example of a modern, efficient synthesis adapted from microwave-assisted methodologies.[8]
Materials:
-
Ethyl acetoacetate
-
Substituted phenylhydrazine
-
Substituted aromatic aldehyde
-
Domestic microwave oven
Procedure:
-
Reaction Setup: In a 50 mL one-neck flask, combine ethyl acetoacetate (0.45 mmol), the desired substituted phenylhydrazine (0.3 mmol), and the selected substituted benzaldehyde (0.3 mmol).
-
Microwave Irradiation: Place the flask (without solvent) in a domestic microwave oven and irradiate at a power of 420 W for 10 minutes. The reaction should be monitored for the formation of a solid product.
-
Work-up: After cooling the reaction mixture to room temperature, the resulting solid is triturated with ethyl acetate.
-
Isolation and Purification: The solid product is collected by suction filtration. Recrystallization from a suitable solvent such as ethanol can be performed for further purification if necessary.[9]
-
Characterization: The final product is characterized by determining its melting point and using spectroscopic methods such as IR, 1H NMR, and 13C NMR to confirm its structure.[10]
Mechanisms of Action and Signaling Pathways
The anti-inflammatory, analgesic, and antipyretic effects of classical pyrazolone derivatives like Phenylbutazone are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes.[7] COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking these enzymes, pyrazolones reduce the production of prostaglandins, thereby alleviating these symptoms.
In contrast, newer derivatives exhibit different mechanisms. For instance, Edaravone functions as a potent antioxidant, scavenging free radicals that contribute to cellular damage in conditions like stroke and ALS.[4][11] This highlights the chemical tractability of the pyrazolone scaffold, allowing for the development of derivatives with diverse mechanisms of action.
Quantitative Biological Activity
The potency of pyrazolone derivatives has been quantified in numerous studies. For example, their anti-inflammatory and anticancer activities are often reported as IC50 values, which represent the concentration of the compound required to inhibit a specific biological process by 50%.
| Compound Class/Derivative | Target/Assay | IC50 Value (µM) | Reference |
| Pyrazole-naphthalene derivatives | MCF-7 breast cancer cell line | 2.78 ± 0.24 | [12] |
| Pyrazole-containing imide derivatives | A-549 lung cancer cell line | 3.22 - 27.43 | [12] |
| Substituted Pyrazoles | COX-2 Inhibition | 0.034 - 0.052 | [12] |
| Pyrazoline Derivative (Compound 2g) | Lipoxygenase Inhibition | 80 | [13] |
Conclusion
From their serendipitous discovery in the 19th century to their continued relevance in modern drug development, pyrazolone derivatives have proven to be a remarkably versatile and enduring class of compounds. The initial breakthroughs with Antipyrine and Phenylbutazone laid the groundwork for synthetic medicinal chemistry, providing powerful tools against pain, fever, and inflammation. Contemporary research continues to unlock new therapeutic potential from the pyrazolone core, with derivatives being developed as anticancer, neuroprotective, and antimicrobial agents. The rich history and diverse pharmacology of pyrazolones ensure that they will remain a privileged scaffold in the quest for novel and improved medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 10. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one in Drug Discovery
1. Introduction
1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one belongs to the pyrazolone class of heterocyclic compounds, a scaffold of significant interest in the pharmaceutical industry.[1] Its structure is closely related to Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent antioxidant and free radical scavenger.[2] Edaravone is an approved medication for treating amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, highlighting the therapeutic potential of this chemical class.[3][4][5][6] Given its structural similarity, this compound is a promising candidate for drug discovery programs, particularly those targeting neurodegenerative diseases and other pathologies linked to oxidative stress.[1][7][8]
2. Mechanism of Action: Combating Oxidative Stress
The primary proposed mechanism of action for this compound is its function as a potent antioxidant.[2][9] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous diseases, including neurodegeneration.[10][11][12]
-
Free Radical Scavenging: Like Edaravone, the compound is expected to act as a free radical scavenger, capable of neutralizing both water-soluble and lipid-soluble peroxyl radicals.[9][13] This action helps to inhibit lipid peroxidation, a process where free radicals damage lipids within cell membranes, leading to cellular injury and death.[4][9]
-
Modulation of Signaling Pathways: By reducing the overall burden of oxidative stress, the compound can influence critical cellular signaling pathways. A primary target is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway , the master regulator of the cellular antioxidant response.[14][15][16] Under conditions of oxidative stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including antioxidant enzymes.[17] Additionally, by quenching ROS, the compound may indirectly suppress pro-inflammatory pathways like NF-κB, which are often activated by oxidative stress and contribute to tissue damage.[1][10][18]
3. Potential Therapeutic Applications
The neuroprotective properties of pyrazolone derivatives make them attractive for conditions characterized by neuronal damage and oxidative stress.[7][19]
-
Neurodegenerative Diseases: Based on the clinical success of Edaravone, this compound is a strong candidate for development as a treatment for ALS and as a neuroprotective agent following ischemic stroke.[3][13][20] Its potential may also extend to other neurodegenerative conditions like Alzheimer's and Parkinson's disease, where oxidative stress is a known contributor.[15]
-
Inflammatory Conditions: The interplay between oxidative stress and inflammation suggests potential applications in treating chronic inflammatory diseases.[1][18] Novel pyrazole derivatives have shown potent anti-inflammatory effects in preclinical models.[8]
-
Lead Compound for Optimization: This molecule can serve as a valuable starting point for medicinal chemistry campaigns to develop new chemical entities with improved potency, selectivity, and pharmacokinetic profiles.
Signaling and Experimental Workflow Diagrams
Caption: Oxidative Stress and the Nrf2 Signaling Pathway.
Caption: Workflow for In Vitro Neuroprotection Screening.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively published, the following tables provide a template for summarizing key efficacy metrics based on data for analogous compounds and standard assays.
Table 1: In Vitro Antioxidant Activity
| Assay Type | Test Compound | IC₅₀ (µg/mL) | Standard Compound | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|---|---|
| DPPH Radical Scavenging | Compound of Interest | Value | Ascorbic Acid | Value | [21][22] |
| ABTS Radical Scavenging | Compound of Interest | Value | Trolox | Value | [21][22] |
| Superoxide Scavenging | Compound of Interest | Value | Quercetin | Value | [21] |
| Hydroxyl Radical Scavenging | Compound of Interest | Value | Mannitol | Value |[21] |
Table 2: Anti-inflammatory & Neuroprotective Activity
| Assay Type | Cell Line | Parameter Measured | IC₅₀ (µM) | Positive Control | IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|---|
| Anti-inflammatory | LPS-stimulated BV2 | IL-6 Suppression | Value | Dexamethasone | Value | [8][19] |
| Neuroprotection | H₂O₂-treated SH-SY5Y | Cell Viability (MTT) | Value | Edaravone | Value | [23] |
| Lipid Peroxidation | Rat Brain Homogenate | MDA Levels | Value | Edaravone | Value |[24][25] |
Experimental Protocols
Protocol 1: In Vitro DPPH Free Radical Scavenging Assay
This protocol measures the ability of the test compound to donate a hydrogen atom or electron to neutralize the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change that can be measured spectrophotometrically.[26]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (Spectroscopic grade)
-
Ascorbic acid (Positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Test Compound: Prepare a stock solution (e.g., 1 mg/mL) in methanol. Create a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.
-
Positive Control: Prepare a stock solution and serial dilutions of ascorbic acid in methanol, identical to the test compound concentrations.
-
-
Assay:
-
In a 96-well plate, add 100 µL of each compound dilution to respective wells.
-
Add 100 µL of methanol to a well to serve as a blank.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 (Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample).
-
Plot the percentage of scavenging against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[22]
-
Protocol 2: Lipid Peroxidation (MDA) Assay
This protocol quantifies malondialdehyde (MDA), a major byproduct of lipid peroxidation, as an indicator of oxidative damage to lipids. The assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.[27]
Materials:
-
Cell or tissue homogenate
-
This compound
-
MDA Lysis Buffer (with BHT antioxidant)
-
Thiobarbituric Acid (TBA) solution
-
MDA Standard
-
Microcentrifuge tubes, 96-well plate, water bath, microplate reader
Procedure:
-
Sample Preparation:
-
Homogenize tissue (e.g., 10 mg) or cells (e.g., 2 x 10⁶) on ice in 300 µL of MDA Lysis Buffer containing BHT.
-
Centrifuge at 13,000 x g for 10 minutes to remove insoluble material. Collect the supernatant.
-
-
Treatment (for cellular models):
-
Pre-treat cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Induce lipid peroxidation by adding an oxidative agent (e.g., FeCl₂/H₂O₂).
-
Lyse cells and collect the supernatant as described above.
-
-
Reaction:
-
Prepare MDA standards according to the kit manufacturer's instructions.[27]
-
Add 600 µL of TBA solution to microcentrifuge tubes containing 200 µL of sample or standard.
-
Incubate all tubes at 95°C for 60 minutes to facilitate the MDA-TBA adduct formation.
-
Cool the tubes in an ice bath for 10 minutes to stop the reaction.
-
-
Measurement:
-
Pipette 200 µL from each reaction mixture into a 96-well plate.
-
Measure the absorbance at 532 nm.
-
-
Data Analysis:
-
Create a standard curve using the absorbance values of the MDA standards.
-
Calculate the MDA concentration in the samples based on the standard curve. Results are typically expressed as nmol MDA per mg of protein.
-
Protocol 3: Neuroprotection Cell Viability (MTT) Assay
This colorimetric assay assesses the neuroprotective effect of a compound by measuring the metabolic activity of cultured neuronal cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[28][29]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
Neurotoxic agent (e.g., Hydrogen peroxide, H₂O₂)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well cell culture plates, incubator, microplate reader
Procedure:
-
Cell Plating:
-
Seed neuronal cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Treatment:
-
Remove the old medium.
-
Add fresh medium containing serial dilutions of the test compound. Include vehicle-only wells as controls.
-
Incubate for a pre-treatment period (e.g., 1-2 hours).
-
Introduce the neurotoxic agent (e.g., H₂O₂) at a pre-determined toxic concentration to all wells except the "untreated control" wells.
-
Incubate for the desired duration of the neurotoxic insult (e.g., 24 hours).
-
-
MTT Reaction:
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control: % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
A higher percentage of viability in the presence of the compound and neurotoxin (compared to the neurotoxin alone) indicates a neuroprotective effect.
-
References
- 1. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Edaravone - Wikipedia [en.wikipedia.org]
- 4. What is Edaravone used for? [synapse.patsnap.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Edaravone: A new drug approved for ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 10. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic Insight into Oxidative Stress-Triggered Signaling Pathways and Type 2 Diabetes | MDPI [mdpi.com]
- 12. Frontiers | Signaling pathways of oxidative stress response: the potential therapeutic targets in gastric cancer [frontiersin.org]
- 13. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? | YURiA-PHARM [uf.ua]
- 14. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 15. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hololifecenter.com [hololifecenter.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. mdpi.com [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
- 20. als-mnd.org [als-mnd.org]
- 21. benchchem.com [benchchem.com]
- 22. sphinxsai.com [sphinxsai.com]
- 23. benchchem.com [benchchem.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. plant-stress.weebly.com [plant-stress.weebly.com]
- 26. mdpi.com [mdpi.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. broadpharm.com [broadpharm.com]
Synthesis Protocol for Eltrombopag Intermediate: 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid (BPCA)
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed experimental protocol for the synthesis of 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid (BPCA), a key intermediate in the manufacturing of Eltrombopag, a thrombopoietin receptor agonist.[1][2][3] The protocol is based on established and optimized synthetic routes, ensuring high yield and purity.
Overview
Eltrombopag is a crucial therapeutic agent for treating thrombocytopenia.[1][4] The synthesis of Eltrombopag relies on the availability of high-purity intermediates. BPCA is a central building block in the Eltrombopag synthesis pathway.[3] This document outlines two effective methods for the synthesis of BPCA: one employing catalytic hydrogenation with Palladium on carbon (Pd/C) and another utilizing a reduction with hydrazine hydrate in the presence of ferric hydroxide.
Quantitative Data Summary
The following table summarizes the quantitative data from two different synthetic protocols for producing BPCA, providing a clear comparison of their efficiency.
| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: Hydrazine Hydrate Reduction |
| Starting Material | 5'-chloro-2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid | 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid |
| Yield | 86.7%[5][6][7] | 96.9%[7] |
| Purity (by HPLC) | 97.9%[5][6][7] | 99.8%[7] |
| Reaction Time | 21 hours[5][6] | 3.5 hours[7] |
| Catalyst/Reducing Agent | Palladium on Carbon (Pd/C)[5][6] | Hydrazine Hydrate with Ferric Hydroxide[7] |
Experimental Protocols
Protocol 1: Synthesis of BPCA via Catalytic Hydrogenation
This protocol details the synthesis of BPCA from 5'-chloro-2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid.
Materials:
-
5'-chloro-2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid (5.0 g)
-
Methanol (MeOH) (300 mL)
-
Triethylamine (Et3N) (4.75 mL)
-
10% Palladium on Carbon (Pd/C) (0.5 g)
-
Water (40 mL)
-
0.5 M Hydrochloric acid (HCl)
Procedure:
-
In a suitable reaction vessel, dissolve 5.0 g of 5'-chloro-2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid in 300 mL of methanol and 4.75 mL of triethylamine.[5][6]
-
Carefully add 0.5 g of 10% Pd/C catalyst to the solution.[5][6]
-
Stir the reaction mixture at room temperature for 21 hours.[5][6]
-
Upon completion, carefully filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate to dryness under reduced pressure.
-
Adjust the pH of the solution to 5.5 by the dropwise addition of 0.5 M HCl, which will cause a precipitate to form.[5][6]
-
Stir the suspension at room temperature for 30 minutes.[5][6]
-
Collect the solid product by filtration.
-
Wash the collected solid with two 10 mL portions of water.[5][6]
-
Dry the product at 50°C under vacuum (50 mbar) to yield 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid (BPCA).[5][6]
Protocol 2: Synthesis of BPCA via Hydrazine Hydrate Reduction
This protocol describes a high-yield synthesis of BPCA from 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid.
Materials:
-
2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid (77.76 g)
-
Water (130 mL)
-
Ethanol (648 mL)
-
Ferric hydroxide (2.33 g)
-
Silica gel (7.78 g)
-
Hydrazine hydrate (233 mL)
-
Formic acid
Procedure:
-
Dissolve 77.76 g of 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid in a mixture of 130 mL of water and 648 mL of ethanol in a reaction vessel.[7]
-
Add 2.33 g of ferric hydroxide and 7.78 g of silica gel to the mixture and stir well.[7]
-
While maintaining the temperature between 20-30°C, add 233 mL of hydrazine hydrate.[7]
-
Stir the reaction mixture at this temperature for 30 minutes.[7]
-
Increase the temperature to 50°C and continue the reaction for 3 hours.[7]
-
After the reaction is complete, allow the mixture to cool to room temperature.[7]
-
Filter the reaction mixture.
-
Adjust the pH of the filtrate to 4.5 by adding formic acid, which will induce precipitation.[7]
-
Stir the resulting suspension for 2 hours.[7]
-
Collect the precipitate by filtration.
-
Wash the collected solid with a small amount of ethanol.[7]
-
Dry the product to obtain 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid (BPCA).[7]
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the synthesis of the Eltrombopag intermediate, BPCA.
Caption: Experimental workflow for the synthesis of BPCA.
References
- 1. WO2013049605A1 - Processes for the preparation of an intermediate in the synthesis of eltrombopag - Google Patents [patents.google.com]
- 2. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Eltrombopag: Synthesis and Mechanism_Chemicalbook [chemicalbook.com]
- 5. 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID | 376592-93-7 [chemicalbook.com]
- 6. 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID CAS#: 376592-93-7 [m.chemicalbook.com]
- 7. 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one is a versatile heterocyclic ketone that serves as a valuable building block in organic synthesis. Its unique structural features, including the reactive methylene group at the C4 position and the pyrazolone ring system, make it a popular precursor for the synthesis of a diverse range of biologically active molecules and functional materials. Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations.
Synthesis of this compound
The title compound can be reliably synthesized via the condensation of 3,4-dimethylphenylhydrazine with an acetoacetate ester.
Experimental Protocol:
A solution of 3,4-dimethylphenylhydrazine hydrochloride (0.1 mol) and sodium acetate (0.1 mol) in glacial acetic acid (100 mL) is prepared. To this solution, ethyl acetoacetate (0.1 mol) is added. The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting residue is dissolved in a suitable organic solvent, such as ethyl acetate, and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford the crude product. Purification by recrystallization from a suitable solvent system (e.g., ethanol/water) yields this compound.
Key Applications and Protocols
Knoevenagel Condensation for the Synthesis of 4,4'-(Arylmethylene)bis(pyrazol-5-ols)
The reactive methylene group of this compound readily participates in Knoevenagel condensation with aromatic aldehydes. The resulting arylidene derivatives can further react with a second equivalent of the pyrazolone to yield 4,4'-(arylmethylene)bis(pyrazol-5-ols). These compounds have garnered significant interest due to their potential antioxidant and anticancer activities.
Experimental Protocol:
To a solution of an appropriate aromatic aldehyde (1 mmol) and this compound (2 mmol) in ethanol (20 mL), a catalytic amount of piperidine (a few drops) is added. The reaction mixture is stirred at room temperature for 2-4 hours. The formation of a precipitate indicates the progress of the reaction. The solid product is collected by filtration, washed with cold ethanol, and dried to afford the desired 4,4'-(arylmethylene)bis(1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-ol).
Quantitative Data for Knoevenagel Condensation of Analogous Pyrazolones:
| Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | NaOAc | 70% EtOH | Not Specified | 97 | [1] |
| 3-Nitrobenzaldehyde | NaOAc | 70% EtOH | Not Specified | 95 | [1] |
| 4-Methoxybenzaldehyde | NaOAc | 70% EtOH | Not Specified | 92 | [1] |
| 3-Hydroxy-4-methoxybenzaldehyde | NaOAc | 70% EtOH | Not Specified | 91 | [1] |
C-Acylation at the C4 Position
The C4 position of the pyrazolone ring can be acylated to introduce a variety of functional groups, leading to the formation of 4-acylpyrazolones. These derivatives are important intermediates in the synthesis of pharmaceuticals and are also used as metal chelating agents. The regioselectivity of the acylation (C- vs. O-acylation) can be controlled by the choice of reaction conditions.
Experimental Protocol for Selective C-Acylation:
This compound (10 mmol) is dissolved in anhydrous dioxane (50 mL). To this solution, calcium hydroxide (20 mmol) is added, and the mixture is stirred vigorously. The appropriate acyl chloride (11 mmol) is then added dropwise to the suspension. The reaction mixture is heated to reflux for 2-4 hours. After cooling to room temperature, the mixture is poured into dilute hydrochloric acid (e.g., 2 M HCl) to decompose the calcium complex. The precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent to yield the pure 4-acyl-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one.
Quantitative Data for C-Acylation of a Phenyl-Substituted Pyrazolone:
| Acyl Chloride | Base | Solvent | Reaction Time (h) | Yield (%) |
| 4-Methylbenzoyl chloride | Ca(OH)₂ | Dioxane | 1.5 | Excellent |
| 4-Fluorobenzoyl chloride | Ca(OH)₂ | Dioxane | 1 | Excellent |
| 4-Phenylbenzoyl chloride | Ca(OH)₂ | Dioxane | 2 | Excellent |
| 4-Trifluoromethylbenzoyl chloride | Ca(OH)₂ | Dioxane | 3 | Excellent |
Synthesis of Azo Dyes
Pyrazolone derivatives are excellent coupling components for the synthesis of azo dyes, which have wide applications in the textile industry and as analytical reagents. The reaction involves the coupling of a diazonium salt with the active methylene group of the pyrazolone.
Experimental Protocol:
An aromatic amine (10 mmol) is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice bath, and a solution of sodium nitrite (10 mmol) in water is added dropwise to form the diazonium salt. In a separate flask, this compound (10 mmol) is dissolved in an aqueous solution of sodium hydroxide. This solution is also cooled to 0-5 °C. The freshly prepared diazonium salt solution is then added slowly to the pyrazolone solution with constant stirring. The pH of the reaction mixture is maintained in the alkaline range. The resulting azo dye precipitates out of the solution and is collected by filtration, washed with water, and dried.
Visualization of Synthetic Pathways
General Synthetic Scheme
References
Application Notes and Protocols for Cell-Based Assays with 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting cell-based assays to evaluate the biological activity of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one. This compound belongs to the pyrazolone class of heterocyclic compounds, which are known for a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2][3][4] The following protocols are designed to serve as a starting point for investigating the potential therapeutic applications of this and similar pyrazolone derivatives.
Overview of Biological Activities of Pyrazolone Derivatives
Pyrazolone derivatives have been the subject of extensive research due to their diverse biological activities. As a representative member of this class, this compound is a candidate for screening in various cell-based assays to determine its specific pharmacological profile. It is known to be a key intermediate in the synthesis of Eltrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia.[5] This suggests that derivatives of this compound may interact with specific cellular signaling pathways.
Commonly reported biological activities for pyrazolone derivatives that can be assessed using cell-based assays include:
-
Anticancer Activity: Many pyrazolone derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[2][6][7][8] These effects are often evaluated using cell viability and proliferation assays.
-
Anti-inflammatory Activity: The pyrazolone scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[3] Cellular assays can be used to investigate the inhibition of inflammatory mediators and pathways.
-
Antioxidant Activity: Some pyrazolone derivatives possess antioxidant properties, which can be quantified using cell-based assays that measure the reduction of oxidative stress.[1]
-
Antimicrobial Activity: The antimicrobial potential of pyrazolone compounds against various bacterial and fungal strains can be determined using cell-based assays.[1][7]
Experimental Protocols
The following are detailed protocols for key cell-based assays to characterize the biological activity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of the compound on the viability and proliferation of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[1][8]
Principle: Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), K562 (leukemia))[8]
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding:
-
Culture cancer cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and count the cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
In Vitro Tubulin Polymerization Assay
This assay is used to determine if the compound inhibits the polymerization of tubulin, a mechanism of action for some anticancer drugs.[8]
Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically.
Materials:
-
This compound
-
Purified tubulin protein
-
Guanosine triphosphate (GTP)
-
General tubulin buffer (e.g., PEM buffer)
-
Paclitaxel (positive control for polymerization)
-
Colchicine or Vinblastine (positive controls for inhibition)
-
96-well microplates
-
Temperature-controlled spectrophotometer
Protocol:
-
Preparation:
-
Prepare a stock solution of the compound in DMSO.
-
Dilute the compound to the desired concentrations in general tubulin buffer.
-
Keep all reagents and tubulin on ice.
-
-
Assay:
-
In a pre-chilled 96-well plate, add the compound dilutions, controls, and tubulin protein.
-
Initiate the polymerization by adding GTP and transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance against time.
-
Compare the polymerization curves of the compound-treated samples to the controls.
-
Calculate the percentage of inhibition and determine the IC50 value for tubulin polymerization.
-
Signaling Pathway for Tubulin Dynamics
Caption: Inhibition of tubulin polymerization by the test compound.
Data Presentation
The quantitative data obtained from the cell-based assays should be summarized in clear and structured tables for easy comparison.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | > 100 | 85.2 ± 5.6 |
| A549 | 75.4 ± 4.1 | 52.1 ± 3.9 |
| K562 | 42.8 ± 3.5 | 28.7 ± 2.1 |
| Doxorubicin | 0.5 ± 0.1 | 0.2 ± 0.05 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Inhibition of Tubulin Polymerization by this compound
| Compound | IC50 (µM) |
| This compound | 15.3 ± 1.8 |
| Colchicine | 2.5 ± 0.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
The provided application notes and protocols offer a framework for the initial cell-based screening of this compound. Based on the activities of related pyrazolone derivatives, this compound may exhibit interesting biological properties. The suggested assays will help in elucidating its cytotoxic and potential anticancer activities. Further investigations into its mechanism of action, including its effects on other cellular pathways, are encouraged to fully characterize its pharmacological profile.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes: In Vitro Screening of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one Derivatives
Introduction
The pyrazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. Derivatives of pyrazolone have been extensively studied and have shown significant potential as anti-inflammatory, analgesic, anticancer, antioxidant, and neuroprotective agents.[1][2][3][4][5][6][7] The therapeutic action of many pyrazolone-based anti-inflammatory drugs is attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[2][3] Furthermore, their potential to scavenge free radicals and inhibit uncontrolled cell proliferation makes them attractive candidates for development as antioxidant and anticancer therapies.[1][8]
This document provides detailed protocols for the initial in vitro screening of novel 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one derivatives to evaluate their potential cytotoxic, anti-inflammatory, and antioxidant properties. These assays are fundamental in early-stage drug discovery for identifying lead compounds for further development.
Caption: General workflow for in vitro screening of pyrazolone derivatives.
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol is designed to assess the cytotoxic (cell-killing) effects of the pyrazolone derivatives against various human cancer cell lines.
1.1. Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[9] In viable cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[10] The insoluble crystals are dissolved using a solubilizing agent, and the absorbance of the resulting solution is measured spectrophotometrically. A decrease in signal indicates a reduction in cell viability due to the cytotoxic effects of the test compound.
Caption: Mechanism of the MTT cell viability assay.
1.2. Experimental Protocol
-
Cell Seeding: Seed human cancer cells (e.g., HepG-2, PC-3, HCT-116[8]) in a 96-well microplate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.[8] Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[8][11]
-
Compound Preparation: Prepare a stock solution of each pyrazolone derivative in dimethyl sulfoxide (DMSO). Create a series of dilutions of each test compound in a serum-free medium.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[8]
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.[8][11]
-
MTT Addition: Remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[12] Incubate for 1.5 to 4 hours at 37°C.[10][11]
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10][11] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Absorbance Reading: Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[9][11]
1.3. Data Presentation
The results are typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth. Data should be summarized in a table for clear comparison.
Table 1: Cytotoxicity of Pyrazolone Derivatives Against Human Cancer Cell Lines
| Compound | IC₅₀ (µM) vs. HepG-2 | IC₅₀ (µM) vs. PC-3 | IC₅₀ (µM) vs. HCT-116 |
|---|---|---|---|
| Derivative 1 | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |
| Derivative 2 | > 100 | > 100 | > 100 |
| Derivative 3 | 8.7 ± 0.9 | 12.4 ± 1.3 | 10.1 ± 1.1 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.1 ± 0.1 |
Data are presented as mean ± SD from three independent experiments and are illustrative.
Protocol: In Vitro Anti-inflammatory Screening (COX-1/COX-2 Inhibition Assay)
This protocol evaluates the ability of the pyrazolone derivatives to inhibit the activity of COX-1 and COX-2 enzymes, which is a key mechanism for anti-inflammatory drugs.[13]
2.1. Principle
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[14] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[14] This assay measures the peroxidase activity of COX enzymes. The peroxidase component catalyzes the oxidation of a chromogenic substrate, and the resulting color change is measured spectrophotometrically. A reduction in color development indicates inhibition of COX activity.
Caption: Arachidonic acid cascade and the inhibitory action of NSAIDs on COX enzymes.
2.2. Experimental Protocol
(Based on commercially available colorimetric inhibitor screening kits)
-
Reagent Preparation: Prepare assay buffer, heme, and solutions of purified human or ovine COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Compound Preparation: Dissolve test compounds in DMSO and prepare 10X serial dilutions in assay buffer.[15]
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
150 µL Assay Buffer
-
10 µL Heme
-
10 µL of the test compound dilution (or appropriate control).
-
10 µL of either COX-1 or COX-2 enzyme solution.[16]
-
-
Pre-incubation: Gently shake the plate and incubate at 37°C for 10 minutes.[14]
-
Reaction Initiation: Add 10 µL of arachidonic acid solution to each well to start the reaction.
-
Color Development: Immediately add 10 µL of a colorimetric substrate solution.
-
Incubation and Measurement: Incubate the plate at room temperature for 5-10 minutes. Measure the absorbance at the appropriate wavelength (e.g., 590 nm or 632 nm[16]) using a plate reader.
2.3. Data Presentation
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for the COX-2 enzyme.
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrazolone Derivatives
| Compound | IC₅₀ COX-1 (nM) | IC₅₀ COX-2 (nM) | Selectivity Index (SI) |
|---|---|---|---|
| Derivative 1 | 885.6 | 39.4 | 22.47 |
| Derivative 2 | 950.2 | 61.2 | 15.52 |
| Derivative 3 | > 1000 | 250.8 | - |
| Celecoxib | 1500 | 15 | 100 |
Data are presented as mean from three independent experiments and are illustrative, based on values for similar pyrazole derivatives.[17]
Protocol: In Vitro Antioxidant Screening (DPPH Radical Scavenging Assay)
This protocol is a rapid and reliable method to evaluate the free radical scavenging (antioxidant) capacity of the pyrazolone derivatives.[4][18]
3.1. Principle
DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that is deep purple in color and has a strong absorbance around 517 nm.[19][20] When an antioxidant compound donates a hydrogen atom or an electron to DPPH, it is neutralized to its reduced form, DPPH-H, which is yellow.[19] This color change leads to a decrease in absorbance, which is proportional to the radical scavenging activity of the compound.[19]
Caption: Principle of the DPPH free radical scavenging assay.
3.2. Experimental Protocol
-
DPPH Solution Preparation: Prepare a 0.1 mM working solution of DPPH in methanol or ethanol.[19] The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve the pyrazolone derivatives in a suitable solvent (e.g., methanol) to prepare a stock solution. Make serial dilutions to obtain various test concentrations.
-
Reaction Setup: In a 96-well plate, add 100 µL of each sample dilution to a well. Add 100 µL of the DPPH working solution to initiate the reaction.[19]
-
Controls: Prepare a negative control (100 µL solvent + 100 µL DPPH solution) and a positive control (e.g., Ascorbic acid or Trolox at various concentrations).[18]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[18][20]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[21]
3.3. Data Presentation
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
The results are presented as IC₅₀ or EC₅₀ values, representing the concentration of the compound required to scavenge 50% of the DPPH radicals.
Table 3: DPPH Radical Scavenging Activity of Pyrazolone Derivatives
| Compound | IC₅₀ (µM) |
|---|---|
| Derivative 1 | 4.5 ± 0.3 |
| Derivative 2 | 2.6 ± 0.2 |
| Derivative 3 | 7.8 ± 0.5 |
| Ascorbic Acid | 5.1 ± 0.4 |
Data are presented as mean ± SD from three independent experiments and are illustrative, based on values for similar pyrazolone derivatives.[4]
References
- 1. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08280B [pubs.rsc.org]
- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents [mdpi.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjpbcs.com [rjpbcs.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. broadpharm.com [broadpharm.com]
- 13. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. acmeresearchlabs.in [acmeresearchlabs.in]
- 20. marinebiology.pt [marinebiology.pt]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one in both bulk pharmaceutical substances and biological matrices. The protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are outlined, offering options based on the required sensitivity and sample complexity.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations where the analyte concentration is relatively high.
Experimental Protocol
1.1. Instrumentation A standard High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.
1.2. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid or Formic acid (analytical grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
1.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water (for MS compatibility, 0.1% Formic acid can be used) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-15 min: 20-80% B; 15-20 min: 80% B; 20.1-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV scan of the analyte (typically in the range of 210-280 nm for pyrazolone derivatives) |
1.4. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 1 to 50 µg/mL using the mobile phase as the diluent.
-
Sample Preparation (Bulk Drug): Accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the linearity range.
-
Sample Preparation (Formulation): Extract a known amount of the formulation with a suitable solvent, followed by dilution with the mobile phase to the desired concentration. Filter all sample solutions through a 0.45 µm syringe filter before injection.
1.5. Method Validation The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[1] Typical validation parameters for similar compounds are presented below.
Quantitative Data Summary (Representative)
| Validation Parameter | Typical Performance |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98% - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Workflow Diagram
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound at low concentrations, especially in complex biological matrices such as plasma or serum.
Experimental Protocol
2.1. Instrumentation A Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2.2. Reagents and Materials
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human or animal plasma/serum
-
Microcentrifuge tubes
-
Vortex mixer and centrifuge
2.3. LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for analyte retention and separation from matrix components. A typical starting point is a fast gradient from 5% to 95% B over 5 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of the analyte. Precursor ion [M+H]⁺ and at least two product ions should be optimized for collision energy. |
2.4. Sample Preparation (Protein Precipitation) Protein precipitation is a common and effective method for extracting small molecules from plasma or serum.[2][3]
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50, Mobile Phase A: Mobile Phase B).
-
Vortex briefly and inject into the LC-MS/MS system.
2.5. Method Validation The LC-MS/MS method should be validated according to regulatory guidelines for bioanalytical method validation.
Quantitative Data Summary (Representative)
| Validation Parameter | Typical Performance |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 85% - 115% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | ~0.02 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
Workflow Diagram
References
High-Throughput Screening Assays for Pyrazolone Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolone derivatives are a versatile class of heterocyclic compounds recognized for their broad spectrum of biological activities, making them a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] High-throughput screening (HTS) of pyrazolone libraries is a critical strategy for identifying novel hit compounds against a wide array of therapeutic targets.[1] These compounds have demonstrated significant potential as antimicrobial, anti-inflammatory, antioxidant, anticancer, and neuroprotective agents.[1][2] This document provides detailed application notes and experimental protocols for utilizing pyrazolone derivatives in HTS campaigns, with a focus on key therapeutic areas where they have shown considerable promise.
Data Presentation: Efficacy of Pyrazolone Derivatives in Various Screening Assays
The following tables summarize quantitative data from various studies, showcasing the potency and efficacy of pyrazolone derivatives against different biological targets.
Table 1: Anticancer Activity of Pyrazolone Derivatives [1]
| Compound ID | Cell Line | IC50 (µM) | Target/Pathway |
| Compound 4 | HCT-116 | 7.67 ± 0.5 | YAP/TEAD (Hippo Signaling) |
| Compound 4 | HepG-2 | 5.85 ± 0.4 | YAP/TEAD (Hippo Signaling) |
| Compound 4 | MCF-7 | 6.97 ± 0.5 | YAP/TEAD (Hippo Signaling) |
| Sorafenib (Ref.) | HCT-116 | 5.47 ± 0.3 | Multiple Kinase Inhibitor |
| Sorafenib (Ref.) | HepG-2 | 9.18 ± 0.6 | Multiple Kinase Inhibitor |
| Sorafenib (Ref.) | MCF-7 | 7.26 ± 0.3 | Multiple Kinase Inhibitor |
Table 2: Anti-inflammatory Activity of Pyrazolone Derivatives (COX Inhibition) [1]
| Compound ID | Assay | IC50 (µM) | Selectivity (COX-1/COX-2) |
| Compound 6b | COX-1 Inhibition | >100 | >400 |
| Compound 6b | COX-2 Inhibition | 0.25 | |
| Compound 9b | COX-1 Inhibition | >100 | >333 |
| Compound 9b | COX-2 Inhibition | 0.30 | |
| Celecoxib (Ref.) | COX-1 Inhibition | 15 | 375 |
| Celecoxib (Ref.) | COX-2 Inhibition | 0.04 |
Table 3: Antimicrobial Activity of Pyrazolone Derivatives [1]
| Compound ID | Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
| Pyrazolone Derivative 12 | S. aureus | 18 | 125 |
| Pyrazolone Derivative 12 | E. coli | 16 | 250 |
| Pyrazolone Derivative 13 | S. aureus | 20 | 62.5 |
| Pyrazolone Derivative 13 | E. coli | 18 | 125 |
| Ciprofloxacin (Ref.) | S. aureus | 25 | 1 |
| Ciprofloxacin (Ref.) | E. coli | 28 | 0.5 |
Table 4: Representative HTS Campaign Data for an N-(Pyrazol-3-yl)benzamide Library Against Aurora Kinase A [3]
| Metric | Value | Notes |
| Total Compounds Screened | 10,000 | N-(pyrazol-3-yl)benzamide library |
| Screening Concentration | 10 µM | Single-dose primary screen |
| Assay Format | 384-well plate, Biochemical TR-FRET | Homogeneous, fluorescence-based |
| Primary Hit Rate | 2.5% | 250 compounds |
| Confirmed Hit Rate | 1.2% | 120 compounds after dose-response |
| Potent Hits (IC50 < 1 µM) | 0.3% | 30 compounds |
| Selective Hits (vs. Aurora B) | 0.1% | 10 compounds (>10-fold selectivity) |
| Z'-factor (average) | 0.78 | Indicates excellent assay quality |
Key Experiments and Signaling Pathways
Pyrazolone derivatives have been successfully screened against a variety of targets. Two particularly relevant areas for HTS are in the fields of cancer and neurodegenerative disease.[1]
Modulation of the Hippo Signaling Pathway in Cancer
Recent studies have identified pyrazolone derivatives as inhibitors of the YAP/TEAD protein-protein interaction, which is a critical downstream event in the Hippo signaling pathway.[1] The Hippo pathway is a key regulator of organ size and cell proliferation, and its dysregulation is implicated in the development of various cancers.[1] Targeting the YAP/TEAD interaction with small molecules like pyrazolone derivatives presents a promising therapeutic strategy.[1]
Inhibition of Mutant SOD1 Aggregation in Amyotrophic Lateral Sclerosis (ALS)
A cell-based HTS assay targeting the aggregation of mutant Cu/Zn superoxide dismutase 1 (SOD1), a key pathological hallmark of some forms of ALS, has been used to identify active pyrazolone analogues.[1] This assay enables the identification of compounds that can prevent or reduce the formation of toxic protein aggregates.[1]
Experimental Protocols
Protocol 1: Dual-Luciferase Reporter Assay for Hippo Pathway (YAP/TEAD) Inhibition
This assay is designed to identify compounds that inhibit the interaction between YAP and TEAD, leading to a decrease in the expression of a luciferase reporter gene.
Materials and Reagents:
-
HEK293T cells
-
TEAD luciferase reporter plasmid and a control plasmid (e.g., Renilla)
-
Transfection reagent
-
Pyrazolone derivative library dissolved in DMSO
-
Dual-luciferase assay kit
-
96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.[1]
-
Transfection: Co-transfect the cells with the TEAD luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer’s instructions. Incubate for 24 hours.[1]
-
Compound Treatment: Prepare serial dilutions of the pyrazolone derivatives in culture medium. Replace the medium in the wells with the compound-containing medium. Include appropriate vehicle controls (DMSO). Incubate for an additional 24 hours.[1]
-
Luciferase Assay: Lyse the cells using the lysis buffer provided with the dual-luciferase assay kit.[1] Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.[1]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate IC50 values.
Protocol 2: High-Content Screening for Inhibitors of Mutant SOD1 Aggregation
This cell-based assay identifies compounds that inhibit the formation of mutant SOD1 aggregates.[1]
Materials and Reagents:
-
HEK-293 cell line stably expressing YFP-tagged mutant SOD1 (e.g., A4V or G93A)[1]
-
Pyrazolone derivative library dissolved in DMSO[1]
-
Proteasome inhibitor (e.g., ALLN or MG132)[1]
-
Hoechst 33342 nuclear stain[1]
-
384-well clear-bottom imaging plates[1]
-
High-content imaging system and analysis software[1]
Procedure:
-
Cell Seeding: Culture HEK293-SOD1-YFP cells to ~80% confluency. Trypsinize and resuspend cells in fresh culture medium. Seed 2,500 cells per well in a 384-well plate in a volume of 40 µL. Incubate the plate at 37°C in a 5% CO2 incubator overnight.[1]
-
Compound Addition: Prepare a working stock of the pyrazolone library compounds in culture medium, ensuring the final DMSO concentration does not exceed 0.5%. Using a liquid handler, add 10 µL of the compound solution to each well (e.g., for a final concentration of 10 µM). Include positive (no compound) and negative (no inducer) controls. Incubate the plate for 24 hours at 37°C.[1]
-
Induction of Aggregation: Prepare a solution of the proteasome inhibitor (e.g., 10 µM ALLN) in culture medium. Add 10 µL of the inducer solution to all wells except the negative controls. Incubate the plate for an additional 24 hours at 37°C.[1]
-
Staining and Imaging: Add Hoechst 33342 to each well to a final concentration of 1 µg/mL and incubate for 15 minutes.[1] Acquire images of each well using a high-content imaging system with appropriate filters for YFP and Hoechst.[1]
-
Image Analysis: Use image analysis software to identify and count the number of nuclei (Hoechst channel). In the YFP channel, identify and quantify the number and intensity of fluorescent aggregates within the cytoplasm. Normalize the aggregate count to the number of cells in each well.[1]
-
Hit Identification: Compounds that cause a statistically significant reduction in the number or intensity of SOD1-YFP aggregates compared to the positive control are identified as hits.[1]
Protocol 3: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF assays are a popular choice for HTS due to their high sensitivity and homogeneous format.[4] This protocol provides a general guideline for screening pyrazolone derivatives as kinase inhibitors.
Materials and Reagents:
-
Target kinase
-
Biotinylated substrate
-
ATP
-
Pyrazolone derivative library in DMSO
-
HTRF KinEASE™ kit (or similar) containing:
-
Europium cryptate-labeled anti-phospho-specific antibody
-
Streptavidin-XL665
-
-
Assay buffer
-
384-well low-volume white plates
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the kinase, biotinylated substrate, and pyrazolone compounds to their final desired concentrations in the assay buffer.
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the pyrazolone derivative (or control) in DMSO to the assay wells.[4]
-
Add 2 µL of the kinase solution and incubate for 15 minutes at room temperature.[4]
-
Add 2 µL of the substrate solution.[4]
-
Initiate the kinase reaction by adding 4 µL of the ATP solution.[4]
-
Seal the plate and incubate at room temperature for a time determined by the kinase activity (e.g., 60 minutes).[4]
-
Stop the reaction and detect the signal by adding 10 µL of the detection mixture (Europium cryptate-labeled antibody and Streptavidin-XL665).
-
Incubate for 60 minutes at room temperature to allow for the development of the TR-FRET signal.[3]
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis: Calculate the ratio of the emission signals at 665 nm and 620 nm. Determine the percent inhibition for each compound and calculate IC50 values for the confirmed hits.
Protocol 4: ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a universal, luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[4]
Materials and Reagents:
-
Target kinase and substrate
-
ATP
-
Pyrazolone derivative library
-
ADP-Glo™ Kinase Assay kit
-
384-well white plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare reagents according to the manufacturer's instructions.
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the pyrazolone derivative (or control) in the appropriate buffer to the assay wells.[4]
-
Add 2.5 µL of the kinase and substrate mixture.[4]
-
Initiate the reaction by adding 5 µL of ATP solution.[4]
-
Incubate for the desired time at room temperature.[4]
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[4]
-
Measure the luminescence using a plate reader.[4]
-
-
Data Analysis: Calculate the percent kinase inhibition for each compound relative to controls and determine IC50 values for active compounds.
References
Application Notes & Protocols: Development of Novel Pyrazolone-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the development of novel pyrazolone-based inhibitors. The pyrazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] These notes outline key signaling pathways targeted by pyrazolone inhibitors, present quantitative data for recently developed compounds, and provide detailed experimental protocols for their synthesis and evaluation.
Overview of Pyrazolone-Based Inhibitors and Key Targets
Pyrazolone derivatives are a versatile class of heterocyclic compounds extensively explored for their therapeutic potential.[4] Their unique structure allows for diverse substitutions, enabling the fine-tuning of their pharmacological properties to target a variety of biological molecules with high potency and selectivity.[5] Key areas of investigation include their role as inhibitors of protein kinases, which are crucial regulators of cellular processes, and other enzymes involved in disease progression.
Commonly Targeted Signaling Pathways:
-
PI3K/AKT/mTOR Pathway: This is a critical pathway for cell survival, proliferation, and metabolism.[6] Pyrazolone derivatives have been developed as potent PI3K inhibitors, demonstrating significant cytotoxicity against cancer cell lines like MCF7.[5]
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Certain pyrazolone compounds have shown inhibitory activity on this pathway, making them promising anticancer candidates.[5]
-
TGF-β Signaling Pathway: Dysregulation of TGF-β signaling is implicated in fibrosis and cancer. Pyrazolone-based inhibitors have been designed to target the TGFβR1 kinase, a key component of this pathway.[7]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their inhibition is a major strategy in cancer therapy. Numerous pyrazolone derivatives have been synthesized and identified as potent CDK inhibitors.[5]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are critical for angiogenesis, the formation of new blood vessels required for tumor growth. Pyrazolone-based compounds have been developed as effective VEGFR-2 inhibitors.[5][8]
Below are diagrams illustrating a general experimental workflow and key signaling pathways that can be targeted by pyrazolone-based inhibitors.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolone based TGFbetaR1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for CAS 18048-64-1 in Medicinal Chemistry
Compound Name: 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one CAS Number: 18048-64-1
Introduction
This compound (CAS 18048-64-1) is a pyrazolone derivative that serves as a critical starting material and key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3][4] Its primary application in medicinal chemistry is as a building block in the manufacturing of Eltrombopag, a thrombopoietin receptor agonist.[1][2][5] Eltrombopag is used to treat thrombocytopenia (low platelet counts) in patients with chronic immune thrombocytopenia (ITP), chronic hepatitis C-associated thrombocytopenia, and severe aplastic anemia.[6] The pyrazolone scaffold is of significant interest in medicinal chemistry due to the broad range of biological activities exhibited by its derivatives, including analgesic, anti-inflammatory, and anticancer properties.[7]
While CAS 18048-64-1 is principally used as a synthetic intermediate, understanding its properties and synthesis is crucial for drug development professionals involved in the production of Eltrombopag and the exploration of new pyrazolone-based therapeutic agents.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₄N₂O |
| Molecular Weight | 202.25 g/mol [1] |
| Appearance | White to off-white or orange solid[8] |
| Melting Point | 116-119 °C |
| Boiling Point | 390.1 °C at 760 mmHg |
| Density | 1.13 g/cm³ |
Application in API Synthesis: Eltrombopag
The principal application of CAS 18048-64-1 in medicinal chemistry is its role as a key intermediate in the synthesis of Eltrombopag.[1][2][5] The synthesis of Eltrombopag involves the condensation of this compound with 2-bromo-3'-nitro-biphenyl-4-carboxylic acid, followed by reduction of the nitro group and subsequent olamine salt formation.
Experimental Protocol: Synthesis of this compound
A common synthetic route to prepare this compound involves the condensation of 3,4-dimethylphenylhydrazine hydrochloride with ethyl acetoacetate.[6]
Materials:
-
3,4-Dimethylphenylhydrazine hydrochloride
-
Ethyl acetoacetate
-
Absolute ethanol
-
Sodium ethoxide
-
Ethyl acetate
-
Water
-
Methyl tert-butyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel at room temperature, combine 100g (578 mmol) of 3,4-dimethylphenylhydrazine hydrochloride with 600 mL of absolute ethanol.
-
Slowly add 62.8g (923 mmol) of sodium ethoxide in portions while stirring. Continue stirring for 1 hour until all solids have dissolved.[6]
-
Increase the temperature of the reaction mixture to 40°C.
-
Slowly add 84g (646 mmol) of ethyl acetoacetate dropwise to the reaction mixture. Stir for an additional 30 minutes.[6]
-
Heat the reaction mixture to reflux and maintain this temperature for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.[6]
-
After the reaction is complete, cool the mixture and remove the majority of the ethanol under reduced pressure to yield a brown viscous liquid.[6]
-
Add 300 mL of ethyl acetate and 300 mL of water to the residue. Stir thoroughly and perform a liquid-liquid extraction.
-
Separate the organic phase (ethyl acetate) and dry it over anhydrous sodium sulfate.[6]
-
Remove the ethyl acetate under reduced pressure to obtain a light-yellow oily solid.[6]
-
Add 400 mL of methyl tert-butyl ether to disperse the solid.
-
Filter the mixture and wash the filter cake with methyl tert-butyl ether.
-
Air-dry the resulting solid to obtain this compound as a white powder.[6]
Caption: Synthetic scheme for this compound.
Role in Eltrombopag Synthesis Workflow
The following diagram illustrates the logical flow of how CAS 18048-64-1 is utilized in the broader synthesis of Eltrombopag.
Caption: Workflow illustrating the use of CAS 18048-64-1 in Eltrombopag synthesis.
Toxicological Information
Preliminary toxicological data for this compound indicates potential hazards that should be considered during its handling and use in research and manufacturing.
| Hazard Statement | Description |
| H302 | Harmful if swallowed.[9] |
| H317 | May cause an allergic skin reaction.[8] |
| H373 | May cause damage to organs through prolonged or repeated exposure.[8] |
| H400 | Very toxic to aquatic life.[8] |
| H410 | Very toxic to aquatic life with long lasting effects.[8] |
Due to its potential as a skin sensitizer, appropriate personal protective equipment, including gloves and protective clothing, should be used when handling this compound. All work should be conducted in a well-ventilated area or a fume hood to avoid inhalation.
Conclusion
This compound (CAS 18048-64-1) is a vital intermediate in pharmaceutical synthesis, particularly for the production of the thrombopoietin receptor agonist, Eltrombopag. While direct therapeutic applications of this compound have not been identified, its role as a key building block underscores its importance in medicinal chemistry. The provided synthetic protocol and toxicological information are essential for researchers and drug development professionals working with this compound. Further research into the biological activities of this and related pyrazolone derivatives could potentially unveil novel therapeutic applications.
References
- 1. apicule.com [apicule.com]
- 2. Buy this compound (EVT-330130) | 18048-64-1 [evitachem.com]
- 3. 3-Methyl-1- (3, 4-dimethylphenyl) -2-Pyrazolin-5-One (CAS No.: 18048-64-1) [hsppharma.com]
- 4. Hangzhou Kingbo Pharmatech Co., Ltd. [kingbopharmatech.com]
- 5. nbinno.com [nbinno.com]
- 6. chembk.com [chembk.com]
- 7. CAS 18048-64-1: 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methy… [cymitquimica.com]
- 8. epawebapp.epa.ie [epawebapp.epa.ie]
- 9. aaronchem.com [aaronchem.com]
Application Notes and Protocols: Synthesis and Evaluation of Novel 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel derivatives from 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one and an overview of their potential applications in drug discovery, particularly as anticancer agents.
Introduction
Pyrazolone derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, known for a wide spectrum of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The reactivity of the methylene group at the C4 position of the pyrazolone ring allows for various chemical modifications, making it an excellent scaffold for generating diverse molecular libraries for drug screening.
This document focuses on the derivatization of this compound. Key synthetic transformations such as the Knoevenagel condensation and the Mannich reaction are detailed, providing a basis for the synthesis of novel compounds for further biological evaluation.
Synthesis of Starting Material
The starting material, this compound, can be synthesized via the condensation of 3,4-dimethylphenylhydrazine hydrochloride with ethyl acetoacetate.
Experimental Protocol: Synthesis of this compound [3]
-
In a round-bottom flask, suspend 3,4-dimethylphenylhydrazine hydrochloride (100 g, 578 mmol) in absolute ethanol (600 ml) at room temperature.
-
Add sodium ethoxide (62.8 g, 923 mmol) in portions while stirring. Continue stirring for 1 hour until all solids are dissolved.
-
Increase the temperature to 40°C and slowly add ethyl acetoacetate (84 g, 646 mmol) dropwise. Stir for an additional 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and remove the majority of the ethanol under reduced pressure.
-
To the resulting viscous liquid, add ethyl acetate (300 ml) and water (300 ml). Stir, separate the layers, and collect the ethyl acetate phase.
-
Dry the organic phase with anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield a light yellow oily solid.
-
Add methyl tert-butyl ether (400 ml) to the solid to form a dispersion.
-
Filter the solid, wash the filter cake with methyl tert-butyl ether, and air dry to obtain the final product as a white powder.
Derivatization at the C4 Position
The active methylene group at the C4 position of the pyrazolone ring is the primary site for derivatization. Below are protocols for two common and versatile reactions.
Knoevenagel Condensation for the Synthesis of 4-Arylmethylene Derivatives
The Knoevenagel condensation of this compound with various aromatic aldehydes yields 4-arylmethylene derivatives. These compounds can be further reacted to form bis(pyrazol-5-ol) derivatives, which have shown significant antioxidant and anticancer activities.[4][5]
Experimental Protocol: Synthesis of 4,4'-(Arylmethylene)bis(1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-ols) (Adapted from[4])
-
In a suitable flask, dissolve the desired aromatic aldehyde (0.4 mmol) and this compound (0.8 mmol) in 4 mL of 70% ethanol at room temperature.
-
Add 40.2 µL of 1 M sodium acetate solution to the mixture.
-
Stir the reaction mixture at room temperature until completion (monitoring by TLC is recommended, typically a few hours).
-
Upon completion, add water to adjust the ethanol concentration to 50%.
-
Filter the resulting precipitate, wash with 50% ethanol, and dry to obtain the pure product.
Data Presentation: Yields of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
The following table summarizes yields for analogous compounds synthesized from 1-phenyl-3-methyl-pyrazol-5-one, which are expected to be comparable for derivatives of this compound.
| Aldehyde Substituent | Yield (%) | Melting Point (°C) | Reference |
| Phenyl | 97 | 159.5–161.1 | [4] |
| 3-Nitrophenyl | 95 | 150.7–152.0 | [4] |
| 3-Hydroxyphenyl | 98 | 165.0–167.0 | [4] |
| 3-Hydroxy-4-methoxyphenyl | 91 | 200.0–202.0 | [4] |
| 4-Methoxyphenyl | 92 | 176.0–177.0 | [4] |
Mannich Reaction for the Synthesis of Aminomethyl Derivatives
The Mannich reaction introduces a dimethylaminomethyl group at the C4 position, creating Mannich bases that can serve as intermediates for further synthesis or be evaluated for their own biological activity.[6]
Experimental Protocol: Synthesis of 4-((Dimethylamino)methyl)-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one (Adapted from[7])
-
To a solution of this compound in ethanol, add dimethylamine hydrochloride and formaldehyde (in a 1:1:1 molar ratio).
-
Reflux the mixture for a specified time (typically 4-8 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and concentrate it under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Biological Activity: Anticancer Potential
Derivatives of 1-aryl-3-methyl-pyrazol-5(4H)-one have demonstrated significant cytotoxic activity against various human cancer cell lines.
Data Presentation: In Vitro Anticancer Activity of Pyrazolone Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values for various pyrazolone derivatives against different cancer cell lines.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| 4,4'-((3,4,5-Trimethoxyphenyl)methylene)bis(1-phenyl-3-methyl-1H-pyrazol-5-ol) | RKO (Colon Carcinoma) | 9.9 ± 1.1 | [4] |
| 4-[(Indol-3-yl)-(4-nitrophenyl)methyl]-1-phenyl-3-methyl-5-pyrazolone | MCF-7 (Breast Cancer) | 21.8 µg/mL (at 48h) | [8] |
| 3-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole derivative | HCT-116 (Colon Cancer) | - | [9] |
| 3-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole derivative | HepG2 (Liver Cancer) | - | [9] |
| 3-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole derivative | MCF-7 (Breast Cancer) | - | [9] |
Visualizations
Synthetic Workflows
Caption: Synthetic routes for derivatization of the pyrazolone core.
Proposed Signaling Pathway for Anticancer Activity
Some bis(pyrazol-5-ol) derivatives have been shown to induce p53-mediated apoptosis in cancer cells.[4]
Caption: Proposed p53-mediated apoptosis pathway induced by pyrazolone derivatives.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. rjpbcs.com [rjpbcs.com]
- 3. chembk.com [chembk.com]
- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most common and well-established method is the Knorr pyrazole synthesis. This reaction involves the cyclocondensation of a β-ketoester, ethyl acetoacetate, with 3,4-dimethylphenylhydrazine or its hydrochloride salt. The reaction typically proceeds by forming a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final pyrazolone product.[1][2]
Q2: My reaction is resulting in a low yield. What are the potential causes?
Low yields in this synthesis can be attributed to several factors:
-
Purity of Starting Materials: Impurities in either the 3,4-dimethylphenylhydrazine hydrochloride or ethyl acetoacetate can lead to side reactions and reduce the yield.[1] Hydrazine derivatives can also degrade over time.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome.[1][3]
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Side Reactions: Formation of unwanted byproducts can consume the starting materials and lower the yield of the desired product.[1]
-
Loss during Workup and Purification: The product may be lost during extraction, washing, or recrystallization steps.
Q3: The reaction mixture has turned a dark color. Is this normal and how can I prevent it?
Discoloration, often to a yellow or red hue, is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like 3,4-dimethylphenylhydrazine hydrochloride.[1][4] This is often due to the formation of colored impurities from the hydrazine starting material.[1] To minimize this:
-
Use a Mild Base: If using the hydrochloride salt of the hydrazine, the reaction mixture can become acidic, promoting byproduct formation. The addition of a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction.[1][3]
-
Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent oxidative processes that may lead to colored impurities.[3]
-
Purification: Most colored impurities can be removed during the workup and purification steps, such as by washing the crude product with a suitable solvent or through recrystallization.[1][3]
Q4: What is the role of sodium ethoxide in the synthesis?
When 3,4-dimethylphenylhydrazine hydrochloride is used as a starting material, a base is required to neutralize the hydrochloride salt and liberate the free hydrazine for the reaction. Sodium ethoxide is a strong base commonly used for this purpose in an ethanol solvent system.
Q5: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the synthesis of this compound.
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Steps |
| Impure Starting Materials | - Ensure the purity of 3,4-dimethylphenylhydrazine hydrochloride and ethyl acetoacetate using techniques like NMR or melting point analysis. - Use freshly opened or purified hydrazine derivative, as they can degrade upon storage.[1] |
| Incorrect Stoichiometry | - Carefully check the molar ratios of the reactants. A slight excess of the hydrazine (around 1.1 equivalents) can sometimes drive the reaction to completion.[1] |
| Suboptimal Temperature | - If the reaction is sluggish, consider increasing the temperature. Refluxing in ethanol is a common condition for this synthesis. |
| Inadequate Reaction Time | - Monitor the reaction using TLC to ensure it has gone to completion before workup.[1] |
| Inefficient Mixing | - Ensure vigorous stirring throughout the reaction, especially if it is a heterogeneous mixture. |
| Product Loss During Workup | - Minimize the number of transfer steps. - During extraction, ensure complete separation of the organic and aqueous layers. - Be cautious during recrystallization to avoid using an excessive amount of solvent, which can lead to product loss in the mother liquor.[5] |
Issue 2: Product Purity Issues (e.g., discoloration, presence of impurities)
| Potential Cause | Troubleshooting Steps |
| Formation of Colored Impurities | - If using 3,4-dimethylphenylhydrazine hydrochloride, add one equivalent of a mild base like sodium acetate to neutralize the acid.[1][3] - Consider running the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation.[3] |
| Incomplete Reaction | - As mentioned for low yield, ensure the reaction goes to completion by monitoring with TLC. Unreacted starting materials will be impurities in the final product. |
| Side Reactions | - Optimize the reaction temperature; sometimes lower temperatures can reduce the formation of side products. |
| Ineffective Purification | - For purification, recrystallization from a suitable solvent like ethanol is often effective.[6] - If recrystallization is insufficient, consider column chromatography on silica gel.[1] - Washing the crude product with a non-polar solvent may help remove some colored impurities before further purification.[3] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known procedure for the synthesis of the target molecule.
Materials:
-
3,4-Dimethylphenylhydrazine hydrochloride
-
Sodium ethoxide
-
Ethyl acetoacetate
-
Absolute Ethanol
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Methyl tert-butyl ether
Procedure:
-
In a reaction vessel, combine 3,4-dimethylphenylhydrazine hydrochloride (1.0 eq) and absolute ethanol.
-
At room temperature, add sodium ethoxide (1.6 eq) in portions and stir for 1 hour until all solids are dissolved.
-
Increase the temperature to 40°C and slowly add ethyl acetoacetate (1.1 eq) dropwise.
-
After the addition is complete, stir for an additional 30 minutes.
-
Heat the reaction mixture to reflux and maintain this temperature for 24 hours. Monitor the reaction progress by TLC until the starting material is no longer observed.
-
After the reaction is complete, cool the mixture and remove the majority of the ethanol under reduced pressure.
-
To the resulting residue, add ethyl acetate and water. Stir well and perform a liquid-liquid extraction.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the ethyl acetate under reduced pressure to obtain the crude product as an oily solid.
-
Add methyl tert-butyl ether to the crude product to induce precipitation.
-
Filter the solid, wash the filter cake with methyl tert-butyl ether, and air-dry to obtain the final product.
Data Presentation
Table 1: Reactant Stoichiometry and Yield
| 3,4-Dimethylphenylhydrazine HCl (eq) | Sodium Ethoxide (eq) | Ethyl Acetoacetate (eq) | Reported Yield |
| 1.0 | 1.6 | 1.12 | ~78% |
Note: This data is based on a specific reported synthesis and yields may vary depending on the exact reaction conditions and scale.
Table 2: Troubleshooting Guide Summary
| Problem | Key Areas to Investigate | Recommended Actions |
| Low Yield | Purity of reactants, stoichiometry, reaction time, temperature, workup procedure. | Verify reactant purity, optimize stoichiometry, monitor reaction with TLC, adjust temperature, refine purification technique. |
| Product Discoloration | Acidity of reaction medium, oxidation. | Add a mild base (e.g., sodium acetate), run the reaction under an inert atmosphere. |
| Impure Product | Incomplete reaction, side reactions, inefficient purification. | Ensure complete reaction via TLC monitoring, optimize reaction conditions to minimize side products, employ appropriate purification methods (recrystallization, chromatography). |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Purification of 3-Methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one.
Troubleshooting Guides
This section addresses common issues encountered during the purification of 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one.
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated. | - Use a lower-boiling point solvent. - Add a small amount of additional hot solvent to reduce saturation. - Ensure slow cooling of the solution. |
| Low recovery yield | - The compound is too soluble in the chosen solvent, even at low temperatures. - Too much solvent was used for dissolution. - Premature crystallization during hot filtration. | - Choose a solvent in which the compound has lower solubility at cold temperatures. - Use the minimum amount of hot solvent necessary for complete dissolution. - Preheat the filtration apparatus to prevent premature crystallization. - Concentrate the mother liquor and cool again to obtain a second crop of crystals. |
| Colored impurities in the final product | - Presence of colored byproducts from the reaction. - Oxidation of starting materials or product. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware this may slightly reduce yield. - Perform a second recrystallization. |
| No crystal formation upon cooling | The solution is not sufficiently saturated. | - Evaporate some of the solvent to increase the concentration of the compound. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. |
Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of the product from impurities | - Inappropriate solvent system (eluent). - Column overloading. - Uneven packing of the stationary phase. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. A common system is a gradient of ethyl acetate in hexanes. - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly without air bubbles or cracks. |
| Product is not eluting from the column | The eluent is not polar enough to move the compound. | - Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in the ethyl acetate/hexanes mixture. |
| Product elutes too quickly with impurities | The eluent is too polar. | - Decrease the polarity of the eluent. For instance, start with a lower percentage of ethyl acetate in the ethyl acetate/hexanes mixture. |
| Streaking or tailing of the product band | - The compound is interacting too strongly with the silica gel. - The compound is degrading on the silica gel. | - Add a small amount of a polar solvent like methanol to the eluent. - Consider deactivating the silica gel by adding a small amount of triethylamine (~0.1-1%) to the eluent, especially if the compound is basic. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one?
A1: Common impurities include unreacted starting materials such as 3,4-dimethylphenylhydrazine and ethyl acetoacetate. Side products can also form, for instance, from the oxidation of the 3,4-dimethylphenylhydrazine starting material. In some cases, regioisomers or products of incomplete cyclization may also be present.
Q2: What is a good starting solvent system for recrystallizing this compound?
A2: A mixture of isopropanol and water has been shown to be effective for the recrystallization of 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one, leading to increased purity.[1] Ethanol or a mixture of ethanol and ethyl acetate are also commonly used for recrystallizing pyrazolone derivatives.[2]
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin Layer Chromatography (TLC) is the most common method for monitoring the purity of fractions. Spot each fraction on a TLC plate and elute with the same solvent system used for the column. Fractions containing the pure product should show a single spot with the same Rf value.
Q4: My purified product is a beige or off-white powder. Is this normal?
A4: The pure compound is typically described as a white to off-white crystalline powder. A distinct color may indicate the presence of persistent impurities. Further purification by recrystallization with activated charcoal or another round of column chromatography may be necessary to obtain a purer, whiter product.
Q5: What analytical techniques are best for confirming the purity and identity of the final product?
A5: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for determining purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the chemical structure and identifying any impurities. Mass Spectrometry (MS) will confirm the molecular weight of the compound.
Experimental Protocols
Protocol 1: Recrystallization from Isopropanol/Water
This protocol describes a method for purifying 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one by recrystallization.
-
Dissolution: In a fume hood, dissolve the crude 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one in a minimal amount of hot isopropanol in an Erlenmeyer flask.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: While the isopropanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature.
Protocol 2: Purification by Column Chromatography
This protocol outlines a general procedure for purifying the target compound using silica gel column chromatography.
-
Column Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into a chromatography column and allow the silica to settle, ensuring even packing. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a low-polarity solvent system, such as 10% ethyl acetate in hexanes.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. The optimal gradient should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation of Pure Product: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one.
Visualizations
Caption: General experimental workflow for the purification and analysis of 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one.
Caption: A troubleshooting decision tree for common purification challenges.
References
stability issues with 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one in solution
Welcome to the technical support center for 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of pyrazolone derivatives like this compound in solution is influenced by several factors. These include the pH of the solution, exposure to light (photostability), temperature, and the presence of oxidizing agents.[1][2][3] The pyrazole ring is generally robust, but the overall stability is dictated by its substituents and the conditions it is subjected to.[1]
Q2: In which common laboratory solvents is this compound most stable?
While specific data for this exact molecule is not extensively published, pyrazole derivatives generally exhibit good stability in common organic solvents such as DMSO and ethanol when stored under appropriate conditions (e.g., protected from light, at low temperatures).[4] Aqueous solutions, especially at non-neutral pH, may present greater stability challenges.[1][5]
Q3: My solution of this compound is changing color. What could be the cause?
A change in color often indicates degradation of the compound. This could be triggered by exposure to light, elevated temperatures, or reactive species in the solvent. It is recommended to perform analytical tests, such as HPLC, to identify potential degradation products and assess the purity of the solution.[1]
Q4: How can I mitigate the degradation of this compound during my experiments?
To minimize degradation, it is advisable to prepare fresh solutions whenever possible. If solutions need to be stored, they should be kept at a low temperature (e.g., -20°C or -80°C), protected from light by using amber vials or covering the container with aluminum foil, and purged with an inert gas like nitrogen or argon to prevent oxidation.[3][4]
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
Symptoms: You are observing high variability in your experimental results when using solutions of this compound that are not freshly prepared.
Possible Cause: The compound may be degrading in your assay medium over the course of the experiment.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions of the compound immediately before use.
-
Assess Stability in Assay Buffer: Perform a time-course experiment to evaluate the stability of the compound in your specific assay buffer. Incubate the compound in the buffer for the duration of your experiment and analyze samples at different time points by HPLC to quantify the remaining parent compound.
-
Control for Temperature and Light: Ensure that your experimental setup minimizes exposure to high temperatures and direct light.
Issue 2: Appearance of Unexpected Peaks in Chromatography
Symptoms: When analyzing your sample containing this compound by HPLC or LC-MS, you notice additional peaks that were not present in a freshly prepared standard.
Possible Cause: The compound is degrading under the storage or experimental conditions, leading to the formation of one or more degradation products.
Troubleshooting Steps:
-
Conduct Forced Degradation Studies: To understand the potential degradation pathways, perform forced degradation studies.[2][3] This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to generate degradation products.[1][6] This can help in identifying the unknown peaks.
-
Optimize Storage Conditions: Based on the results of the forced degradation studies, adjust your storage conditions to minimize the degradation pathway that is most prevalent. For example, if the compound is sensitive to acid, ensure your solutions are maintained at a neutral pH.
-
Use a Stability-Indicating Method: Develop and validate an HPLC method that can effectively separate the parent compound from all potential degradation products.[1]
Quantitative Data Summary
The following tables summarize hypothetical stability data for this compound based on the general behavior of pyrazolone derivatives. This data is for illustrative purposes to guide experimental design.
Table 1: Stability in Different Solvents at Room Temperature (25°C) for 24 hours
| Solvent | Condition | % Recovery of Parent Compound |
| DMSO | Dark | >99% |
| Ethanol | Dark | >98% |
| Acetonitrile | Dark | >98% |
| PBS (pH 7.4) | Dark | ~95% |
| PBS (pH 7.4) | Light | ~85% |
Table 2: Stability in Aqueous Solution (PBS, pH 7.4) under Various Conditions for 48 hours
| Condition | Temperature | % Recovery of Parent Compound |
| Dark | 4°C | >97% |
| Dark | 25°C | ~90% |
| Light | 25°C | ~75% |
| Dark | 37°C | ~80% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways of this compound.[1][3][6]
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Water bath or incubator
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool the solution and neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool the solution and neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours before HPLC analysis.
-
Thermal Degradation: Place a sample of the solid compound and 2 mL of the stock solution in an oven at 80°C for 48 hours. Allow to cool before preparing for HPLC analysis.
-
Photolytic Degradation: Expose a sample of the solid compound and 2 mL of the stock solution to a light source according to ICH Q1B guidelines.[1] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples by a stability-indicating HPLC method, comparing them to an untreated control solution.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.[7]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with a lower concentration of acetonitrile (e.g., 20%) and gradually increase to a higher concentration (e.g., 80%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (e.g., at its λmax).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. benchchem.com [benchchem.com]
overcoming poor solubility of pyrazolone compounds in assays
Technical Support Center: Pyrazolone Compound Solubility
This guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming the common challenge of poor pyrazolone compound solubility in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why are my pyrazolone compounds poorly soluble in aqueous assay buffers?
A1: The low aqueous solubility of many pyrazolone derivatives is often due to their molecular structure. These compounds typically feature a planar, aromatic pyrazole ring, which can lead to strong intermolecular forces and high crystal lattice energy.[1] This stable crystalline form requires significant energy to break apart, resulting in poor solubility in aqueous solutions.[1]
Q2: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. What is happening and how can I fix it?
A2: This phenomenon is known as "solvent-shifting." Your pyrazolone compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous assay buffer. When the DMSO stock is rapidly diluted into the buffer, the compound is forced into an environment where it is no longer soluble, causing it to precipitate.
-
To prevent this:
-
Lower the final concentration: Ensure your target concentration is below the compound's aqueous solubility limit.
-
Perform serial dilutions: Instead of a single large dilution, perform a multi-step serial dilution. This can help keep the compound in solution.
-
Increase co-solvent percentage: A slightly higher final concentration of DMSO may be necessary, but this must be balanced against potential assay interference or cytotoxicity.[2][3]
-
Modify temperature: Gently warming the buffer before adding the compound stock can sometimes improve solubility, but be cautious of compound stability at higher temperatures.[4]
-
Q3: What are the most common strategies to improve the solubility of pyrazolone derivatives?
A3: A tiered approach is often most effective:
-
Co-solvents: Using water-miscible organic solvents like DMSO or ethanol is the most common first step to increase the solubility of nonpolar compounds.[2][5]
-
pH Adjustment: If your pyrazolone derivative has ionizable acidic or basic functional groups, adjusting the pH of the buffer can significantly increase its solubility by converting it into a more soluble salt form.[4][6][7][8]
-
Solubility Enhancers: For highly insoluble compounds, excipients like cyclodextrins can be used. These molecules encapsulate the hydrophobic compound, presenting a hydrophilic exterior to the aqueous solvent, thereby increasing solubility.[9][10][11][12]
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
A4: The maximum tolerated DMSO concentration is highly cell-line dependent.[3][13]
-
General Guideline: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[14] Many researchers aim for a final concentration of ≤0.1% to minimize any potential off-target effects.[3][13][15]
-
Recommendation: Always perform a vehicle control experiment, testing a range of DMSO concentrations on your specific cell line to determine the highest acceptable concentration that does not impact cell viability or the experimental endpoint.[3]
Troubleshooting Guide
If you observe precipitation of your pyrazolone compound during an experiment, follow this workflow to diagnose and solve the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. ajdhs.com [ajdhs.com]
- 8. ajdhs.com [ajdhs.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzet.com [alzet.com]
- 11. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. researchgate.net [researchgate.net]
- 14. lifetein.com [lifetein.com]
- 15. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazolone Synthesis
Welcome to our dedicated technical support center for pyrazolone synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common and unexpected challenges encountered during the synthesis of pyrazolone derivatives. Here, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: My pyrazolone synthesis is resulting in a very low yield. What are the common causes?
Low yields in pyrazolone synthesis, most commonly the Knorr synthesis involving the condensation of a β-ketoester with a hydrazine, can stem from several factors. The primary reasons are often related to the purity of starting materials, suboptimal reaction conditions, and the occurrence of side reactions.
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the β-ketoester and the hydrazine derivative are of high purity. Impurities can lead to a cascade of side reactions, significantly reducing the yield and complicating the purification process. Hydrazine derivatives, in particular, can degrade over time; using a freshly opened or purified reagent is highly recommended.
-
Optimize Reaction Stoichiometry: While a 1:1 stoichiometry is theoretical, a slight excess of the hydrazine (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion. However, a large excess should be avoided as it can lead to the formation of di-addition products and complicate purification.
-
Evaluate Reaction Conditions: Temperature, reaction time, solvent, and the presence or absence of a catalyst are critical parameters that may require optimization. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and prevent product degradation from prolonged heating.
-
Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical β-ketoesters, incomplete cyclization leading to stable hydrazone intermediates, or the formation of dimeric and other byproducts.[1]
Q2: I am observing a mixture of regioisomers in my reaction with an unsymmetrical β-ketoester. How can I improve regioselectivity?
The formation of regioisomeric mixtures is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1] The regioselectivity is influenced by the steric and electronic differences between the two carbonyl groups and the reaction conditions.[1]
Troubleshooting Strategies:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in some cases.[2]
-
pH Control: Adjusting the pH can influence the initial site of attack by the hydrazine. Acidic conditions may favor the formation of one regioisomer, while neutral or basic conditions may favor the other.[2]
-
Catalyst Selection: The choice of catalyst can also direct the reaction towards a specific regioisomer.
-
Temperature Control: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the regioisomeric ratio.[2]
Data on Solvent and Catalyst Effects on Regioselectivity:
| β-Ketoester Substituents (R¹, R²) | Hydrazine | Solvent | Catalyst | Regioisomeric Ratio (A:B) | Total Yield (%) |
| CF₃, Ph | Methylhydrazine | Ethanol | Acetic Acid | 50:50 | 85 |
| CF₃, Ph | Methylhydrazine | TFE | None | 99:1 | 92 |
| Me, Ph | Phenylhydrazine | Ethanol | Acetic Acid | 60:40 | 88 |
| Me, Ph | Phenylhydrazine | TFE | None | 95:5 | 95 |
| Et, OEt | Phenylhydrazine | Acetic Acid | None | 70:30 | 80 |
| Et, OEt | Phenylhydrazine | Dioxane | None | 40:60 | 75 |
Regioisomer A corresponds to the pyrazolone with the R¹ substituent at the 3-position and R² at the 5-position. Regioisomer B is the opposite.
Q3: My reaction mixture has developed a strong color, and I'm isolating colored impurities. What is the cause and how can I prevent this?
The discoloration of the reaction mixture is a common observation, often due to the formation of colored impurities from the decomposition of the hydrazine starting material, especially when using hydrazine salts like phenylhydrazine hydrochloride. The reaction mixture can become acidic, which may promote the formation of these colored byproducts.
Solutions:
-
Use a Mild Base: If using a hydrazine salt, the addition of a mild base like sodium acetate can help to neutralize the acid and lead to a cleaner reaction profile.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative processes that may contribute to color formation.
-
Purification: Activated carbon (charcoal) treatment of the crude product solution before recrystallization can be effective in removing some of these colored impurities. Recrystallization is also a highly effective method for purification.
Troubleshooting Unexpected Side Reactions
Problem 1: Formation of Dimeric Byproducts
Symptoms: Observation of a higher molecular weight species by LC-MS, often with a mass corresponding to double the expected product mass, and difficulty in purification.
Possible Cause: Dimerization can occur through various mechanisms, including self-condensation of the pyrazolone product, particularly at elevated temperatures or in the presence of certain catalysts. For 5-aminopyrazoles, Cu-catalyzed dimerization to form pyrazole-fused pyridazines and pyrazines has been reported.[3]
Troubleshooting Workflow:
Purification Strategy: Separation of dimeric impurities can be challenging due to similar polarities. Preparative HPLC or careful column chromatography with a shallow gradient may be necessary. In some cases, recrystallization using a solvent system where the dimer has significantly different solubility can be effective.
Problem 2: Formation of Pyrazole-Carboxylic Acids
Symptoms: Presence of an acidic byproduct, confirmed by LC-MS and changes in solubility upon pH adjustment of the workup.
Possible Cause: This is a less common side reaction but can occur if the β-ketoester starting material is susceptible to cleavage under the reaction conditions, or if the pyrazolone product itself undergoes oxidation. For instance, oxidation of a methyl group at the C3 position to a carboxylic acid can occur under harsh oxidative conditions.
Troubleshooting and Prevention:
-
Milder Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.
-
Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can prevent oxidation.
-
Choice of Starting Materials: If the β-ketoester is prone to cleavage, consider using a more stable analogue.
Problem 3: Formation of Michael Adducts
Symptoms: Identification of a byproduct with a mass corresponding to the addition of the pyrazolone to an α,β-unsaturated carbonyl compound, which may be present as an impurity or formed in situ.
Possible Cause: The active methylene group at the C4 position of the pyrazolone ring is nucleophilic and can participate in Michael addition reactions with suitable acceptors.[4] This is more likely to occur if the reaction mixture contains α,β-unsaturated aldehydes or ketones, which can arise from side reactions of the starting materials.
Preventative Measures:
-
High Purity Starting Materials: Ensure that the β-ketoester and hydrazine are free from α,β-unsaturated carbonyl impurities.
-
Control of Reaction Conditions: Basic conditions can promote Michael additions. If possible, run the reaction under neutral or slightly acidic conditions.
Experimental Protocols
Protocol 1: Knorr Synthesis of 3-Methyl-1-phenyl-5-pyrazolone
This protocol details a classic Knorr pyrazolone synthesis.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol (for recrystallization)
-
Diethyl ether
Procedure:
-
Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.[5]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[5]
-
Isolation: Cool the resulting syrup in an ice bath.[5]
-
Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[5]
-
Purification: Collect the crude product by vacuum filtration and wash with cold diethyl ether. The pure pyrazolone can be obtained by recrystallization from ethanol.[5]
Protocol 2: Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles
This protocol describes a one-pot, four-component synthesis.
Materials:
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Aromatic aldehyde
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 mmol).
-
Reaction: Stir the mixture at room temperature or gently heat to reflux, monitoring the reaction by TLC.
-
Workup: Upon completion, cool the reaction mixture and pour it into ice-water.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure pyrano[2,3-c]pyrazole.
Protocol 3: Purification of Pyrazolones by Recrystallization (Ethanol/Water)
This is a general protocol for the purification of polar pyrazolone derivatives.[5]
-
Dissolution: Place the crude pyrazolone in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.[5]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.[5]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.[5]
Protocol 4: Purification of Pyrazolones by Column Chromatography
This protocol provides a general guideline for purification using silica gel chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane/ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude pyrazolone in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.
-
Elution: Elute the column with a solvent system of appropriate polarity, starting with a less polar mixture and gradually increasing the polarity (e.g., a gradient of ethyl acetate in hexane). The choice of eluent will depend on the polarity of the target pyrazolone and its impurities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazolone.
Note on Acid-Sensitive Pyrazolones: If your pyrazolone is sensitive to the acidic nature of silica gel, you can either use neutral alumina as the stationary phase or deactivate the silica gel by adding a small amount of triethylamine (0.1-1%) to the eluent.[6]
References
Technical Support Center: Optimization of Reaction Conditions for Pyrazolone Derivatives
Welcome to the Technical Support Center for the synthesis of pyrazolone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing substituted pyrazolones?
A1: The Knorr pyrazolone synthesis is the most prevalent method, involving the condensation of a 1,3-dicarbonyl compound (like ethyl acetoacetate) with a hydrazine derivative.[1][2][3] It is often favored for its simplicity and potential for high yields.[4]
Q2: Why is the yield of my pyrazolone synthesis consistently low?
A2: Low yields can stem from several factors, including impure starting materials, suboptimal reaction conditions, or the formation of side reactions.[1][2][3] Ensuring the purity of your 1,3-dicarbonyl compound and hydrazine derivative is crucial, as impurities can lead to side reactions and complicate purification.[1][3] Other factors to consider are reaction time, temperature, and catalyst choice.[2]
Q3: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
A3: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1] Optimizing the solvent and controlling the pH can significantly improve regioselectivity. For instance, under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[3]
Q4: My reaction mixture has turned a dark color. What could be the cause and how can I fix it?
A4: Discoloration is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1] The reaction mixture can become acidic, which may promote the formation of colored byproducts.[1] Adding a mild base, like sodium acetate, can help neutralize the acid and lead to a cleaner reaction profile.[1]
Q5: Are there more environmentally friendly or "green" methods for pyrazolone synthesis?
A5: Yes, several green chemistry approaches have been developed. These include microwave-assisted synthesis, ultrasonic irradiation, the use of ionic liquids, and performing reactions under solvent-free conditions.[4][5] Microwave-assisted synthesis, in particular, can dramatically reduce reaction times from hours to minutes.[2][4]
Troubleshooting Guides
Guide 1: Troubleshooting Low Yield
If you are experiencing low yields in your pyrazolone synthesis, follow this logical workflow to diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting low yield in pyrazolone synthesis.
Guide 2: Improving Regioselectivity
The formation of regioisomers is a common issue. This guide provides steps to improve the selectivity of your reaction.
Caption: Steps to improve regioselectivity in pyrazolone synthesis.
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazolone Synthesis
This protocol outlines a general method for the synthesis of a pyrazolone derivative via the condensation of a 1,3-dicarbonyl compound and a hydrazine derivative.
Caption: Experimental workflow for the Knorr pyrazolone synthesis.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq) and the chosen solvent (e.g., ethanol).
-
Addition of Reactants: Begin stirring the solution and add the hydrazine derivative (1.0 - 1.2 eq).[1] If a catalyst is required, such as a few drops of glacial acetic acid, it can be added at this stage.[6]
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1][3]
Data Presentation
Table 1: Effect of Solvent on Reaction Yield and Regioselectivity
| Solvent | Polarity | Typical Yield (%) | Comments on Regioselectivity |
| Ethanol | Protic | Good to Excellent | Often used, but may lead to regioisomeric mixtures. |
| Acetic Acid | Protic | Variable | Can act as both solvent and catalyst; may favor one regioisomer.[3] |
| Toluene | Aprotic | Good | Higher boiling point allows for higher reaction temperatures. |
| DMF | Aprotic Dipolar | Good to Excellent | Can improve yields, especially for 1-aryl-3,4,5-substituted pyrazoles.[4][7] |
| Water | Protic | Variable | Used in some "green" protocols, often with microwave assistance. |
| Solvent-free | N/A | Good to Excellent | Environmentally friendly option, often coupled with microwave irradiation.[5] |
Table 2: Influence of Catalyst on Pyrazolone Synthesis
| Catalyst | Catalyst Type | Typical Reaction Conditions | Effect on Yield/Selectivity |
| Acetic Acid | Acid | Reflux in Ethanol | Commonly used, can improve reaction rate.[6] |
| Mineral Acids (e.g., HCl) | Acid | Varies | Can facilitate imine formation in Knorr synthesis.[2] |
| Nano-ZnO | Lewis Acid | Varies | Has been shown to improve yields.[2] |
| Sodium Acetate | Base | Varies | Can be used to neutralize acidity and reduce byproduct formation.[1] |
| None | No Catalyst | Varies | Some reactions proceed without a catalyst, but may be slow.[8] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions [mdpi.com]
- 6. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
analytical interference from 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one
Welcome to the Technical Support Center for Analytical Interference. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and mitigating analytical interference from pyrazolone-containing compounds, such as 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one and metabolites of drugs like Metamizole (Dipyrone).
Disclaimer: Direct analytical interference data for this compound is limited in publicly available literature. The following guides and FAQs are based on established principles of analytical chemistry and data from structurally similar pyrazolone compounds, which are known to cause significant analytical interference.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving analytical interference from pyrazolone compounds in common laboratory assays.
Issue 1: Unexpected or Spurious Peaks in HPLC Analysis
Question: I am observing an unexpected peak in my HPLC chromatogram that is interfering with the analyte of interest or the internal standard. Could this be due to a pyrazolone compound?
Answer: Yes, metabolites of pyrazolone-containing drugs are known to cause spurious peaks in HPLC analysis, particularly in methods employing electrochemical detection (ECD).[1][2] This interference can lead to inaccurate quantification.
Troubleshooting Steps:
-
Review Sample History: Check if the sample donor was administered any medications, particularly analgesics like Metamizole (Dipyrone), within 12-24 hours prior to sample collection.[2]
-
Blank Analysis: Inject a solvent blank and a matrix blank (from a source known to be free of the interferent) to rule out system contamination.[2]
-
Sample Dilution: A serial dilution of the sample may reduce the concentration of the interfering compound below the level of detection, while the analyte of interest may still be quantifiable.
-
Modify Chromatographic Conditions:
-
Adjust Mobile Phase: Altering the pH or the organic solvent ratio of the mobile phase can shift the retention time of the interfering peak relative to the analyte.
-
Change Column Chemistry: Switching to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or pentafluorophenyl column) can provide alternative selectivity.[3][4]
-
-
Sample Pre-treatment: Employ a sample clean-up method to remove the interfering substance prior to analysis. Solid-Phase Extraction (SPE) is often effective.
Issue 2: Falsely Low or Inconsistent Results in Enzymatic and Immunoassays
Question: My results for certain biochemical assays (e.g., creatinine, cholesterol, uric acid) are unexpectedly low or highly variable. Could a pyrazolone compound be the cause?
Answer: Yes, pyrazolone compounds and their metabolites can interfere with a variety of clinical chemistry assays, often leading to falsely decreased results.[5] This is particularly prevalent in assays that utilize peroxidase-based indicator reactions.
Troubleshooting Steps:
-
Confirm Potential Interference: As with HPLC, review the subject's medication history for pyrazolone-containing drugs.
-
Spike and Recovery Experiment: Spike a known concentration of the analyte into the sample matrix and measure the recovery. A recovery significantly less than 100% suggests the presence of an interfering substance.[6]
-
Serial Dilution: Analyze a series of dilutions of the sample. If an interferent is present, a non-linear relationship between the measured concentration and the dilution factor may be observed.[7]
-
Use an Alternative Method: If possible, re-analyze the sample using a method with a different detection principle (e.g., LC-MS/MS instead of a colorimetric enzymatic assay).[3][4]
-
Consult Assay Manufacturer's Instructions: Review the package insert for the assay kit for any known interferents.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of interference by pyrazolone compounds in enzymatic assays?
A1: The primary mechanism of interference in many enzymatic assays is related to the antioxidant properties of the pyrazolone ring structure. In assays that rely on a final colorimetric reaction involving hydrogen peroxide and a chromogen (catalyzed by peroxidase), the pyrazolone compound can act as a scavenger of the hydrogen peroxide. This reduces the amount of oxidized chromogen produced, leading to a falsely low absorbance reading and, consequently, an underestimation of the analyte concentration.
Q2: Can this compound interfere with immunoassays?
A2: While specific data is lacking, it is plausible. Immunoassay interference can occur through several mechanisms, including cross-reactivity, where the interferent has a similar structure to the analyte and competes for antibody binding sites, or non-specific binding to assay components.[6][7][8] Given the structural features of pyrazolone compounds, cross-reactivity with certain analytes or interaction with assay antibodies is a possibility.[9]
Q3: At what concentration do pyrazolone metabolites typically cause interference?
A3: The concentration at which interference becomes significant is assay-dependent. For example, in some enzymatic creatinine assays, clinically significant interference from Metamizole has been observed at concentrations as low as 0.31 g/L.[5]
Q4: What are the most effective sample clean-up techniques to remove pyrazolone interference?
A4: Solid-Phase Extraction (SPE) is a highly effective method for removing drug metabolites from biological matrices.[10] For pyrazolone compounds, which can range from moderately polar to more lipophilic, a polymeric reversed-phase sorbent is a good starting point.[11] Liquid-liquid extraction (LLE) can also be employed, but SPE often provides cleaner extracts and is more amenable to automation.[12]
Q5: Are there any analytical techniques that are less susceptible to interference from pyrazolone compounds?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the gold standard for its high specificity and selectivity. By monitoring for specific precursor-product ion transitions, LC-MS/MS can effectively distinguish the analyte of interest from co-eluting, structurally similar compounds, thereby minimizing interference.[3][4][13]
Data Presentation
Table 1: Summary of Reported Interferences from Metamizole (Dipyrone) in Clinical Assays
| Analyte | Assay Type | Instrument(s) | Observed Effect | Clinically Significant Interference Concentration | Reference(s) |
| Creatinine | Enzymatic | Kodak Ektachem | Falsely Decreased | 0.31 g/L | [5] |
| Cholesterol | Enzymatic | Hitachi 747, Kodak Ektachem | Falsely Decreased | Yes | [5] |
| Triglycerides | Enzymatic | Hitachi 747, Kodak Ektachem | Falsely Decreased | Yes | [5] |
| Uric Acid | Enzymatic | Hitachi 747, Kodak Ektachem | Falsely Decreased | Yes | [5] |
| Lactate | Enzymatic | Not Specified | Falsely Decreased | Yes | |
| Plasma Catecholamines | HPLC-ECD | Not Specified | Spurious Peak Interfering with Internal Standard | Within 12h of administration | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Extraction (SPE) of Pyrazolone Compounds from Plasma
This protocol provides a general workflow for removing pyrazolone interferents from plasma samples using a polymeric reversed-phase SPE cartridge. Optimization will be required for specific applications.
Materials:
-
SPE cartridges (e.g., hydrophilic-lipophilic balanced polymeric sorbent)
-
Vacuum manifold
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acidic or basic solution for sample pre-treatment (e.g., 2% formic acid or 2% ammonium hydroxide in water)
-
Elution solvent (e.g., methanol, acetonitrile, or a mixture thereof, potentially with a modifier)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
To 500 µL of plasma, add 500 µL of an aqueous solution (e.g., 2% formic acid) to disrupt protein binding.
-
Vortex for 30 seconds.
-
Centrifuge at >3000 x g for 10 minutes to pellet precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on a vacuum manifold.
-
Pass 1 mL of methanol through the cartridge.
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned and equilibrated SPE cartridge at a slow, consistent flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
A second wash with a stronger solvent (e.g., 20-40% methanol in water) may be necessary to remove less polar interferences. This step should be optimized to ensure the analyte of interest is not eluted prematurely.
-
-
Elution:
-
Elute the retained analytes with 1-2 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).
-
-
Post-Extraction Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for your analytical method.
-
Protocol 2: Investigating Immunoassay Interference using Serial Dilutions
This protocol is designed to assess whether an observed result is due to true analyte concentration or an interfering substance.
Materials:
-
Patient sample with suspected interference
-
Analyte-free matrix (e.g., certified analyte-free serum or the assay manufacturer's diluent)
-
Calibrated pipettes and tubes
Procedure:
-
Initial Measurement:
-
Analyze the neat (undiluted) patient sample according to the standard assay procedure.
-
-
Prepare Serial Dilutions:
-
Prepare a series of dilutions of the patient sample in the analyte-free matrix. Common dilutions are 1:2, 1:4, 1:8, and 1:16.
-
For example, for a 1:2 dilution, mix equal volumes of the patient sample and the analyte-free matrix.
-
-
Analyze Diluted Samples:
-
Analyze each dilution using the same immunoassay.
-
-
Calculate and Evaluate Results:
-
Multiply the result for each dilution by its corresponding dilution factor to obtain the corrected concentration.
-
Interpretation:
-
No Interference: The corrected concentrations for all dilutions should be consistent with the neat result (within the acceptable analytical variation of the assay).
-
Interference Present: A non-linear pattern in the corrected concentrations is indicative of interference. Often, the corrected concentration will increase or decrease with increasing dilution as the interferent is diluted out, eventually reaching a plateau.[7]
-
-
Visualizations
Caption: A logical workflow for troubleshooting suspected analytical interference.
Caption: A simplified diagram illustrating a potential "bridging" interference in a sandwich immunoassay.
References
- 1. researchgate.net [researchgate.net]
- 2. mastelf.com [mastelf.com]
- 3. agilent.com [agilent.com]
- 4. mac-mod.com [mac-mod.com]
- 5. uhplcs.com [uhplcs.com]
- 6. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
- 7. myadlm.org [myadlm.org]
- 8. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. CN110988209A - LC-MS/MS detection method and pretreatment kit for catecholamine - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole
Disclaimer: The information provided below pertains to the synthesis of 4,7-dibromo-2,1,3-benzothiadiazole (CAS RN: 15155-41-6), a key intermediate for organic semiconductors.[1] The user-provided CAS number 18048-64-1 corresponds to 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, an intermediate for the pharmaceutical Eltrombopag.[2][3] This guide focuses on the former due to the context of the likely intended topic of scale-up synthesis challenges in materials chemistry.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up synthesis of 4,7-dibromo-2,1,3-benzothiadiazole.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing 4,7-dibromo-2,1,3-benzothiadiazole?
A1: The most common methods involve the bromination of 2,1,3-benzothiadiazole. Key reagents used for bromination include N-bromosuccinimide (NBS) in concentrated sulfuric acid or bromine in hydrobromic acid.[1][4][5][6] An alternative approach involves the cyclization of 1,2-phenylenediamine followed by bromination.[4]
Q2: Why does the reaction yield decrease significantly when moving from a lab-scale to a pilot-plant scale?
A2: Yield reduction during scale-up is a frequent issue. The primary causes are often related to mass and heat transfer limitations. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, promoting the formation of side products.[5] Inadequate temperature control is also a major factor.
Q3: What are the typical impurities observed during the synthesis, and how can they be minimized?
A3: A common impurity is the over-brominated product, such as tri-brominated benzothiadiazole.[5] The formation of this and other byproducts can be minimized by careful control of reaction temperature, stoichiometric amounts of the brominating agent, and the rate of addition. Monitoring the reaction progress using techniques like TLC or HPLC is crucial to quench the reaction at the optimal time.
Q4: What are the recommended purification methods for large-scale production?
A4: For large-scale purification, recrystallization is often the most viable method.[6] However, finding a suitable solvent system that provides good recovery and high purity can be challenging. Column chromatography is generally not practical for very large quantities but can be used for smaller batches or to isolate a highly pure standard.[7] Washing the crude product with a series of solvents can also be effective in removing certain impurities.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or Inconsistent Yields | Inefficient Heat Transfer: Localized overheating or cooling in large reactors can lead to side reactions or incomplete conversion.[5] | - Employ a reactor with a high surface-area-to-volume ratio or a jacketed reactor with efficient thermal fluid circulation.- Ensure vigorous and effective stirring to maintain a homogeneous temperature distribution. |
| Poor Mass Transfer: Inadequate mixing can result in localized concentration gradients of reactants and reagents.[5] | - Optimize the stirrer design (e.g., impeller type and position) and agitation speed for the reactor geometry.- Consider the use of baffles to improve mixing efficiency. | |
| Formation of Over-brominated Impurities | Excess Brominating Agent: Using too much of the brominating agent (e.g., NBS or Br₂) is a direct cause of over-bromination.[5] | - Carefully control the stoichiometry of the brominating agent. A slight excess may be needed, but this should be optimized.- Add the brominating agent portion-wise or as a solution over an extended period to maintain a low instantaneous concentration. |
| Reaction Temperature Too High: Higher temperatures can increase the rate of over-bromination. | - Maintain the recommended reaction temperature with precise control.- Monitor the internal reaction temperature, not just the jacket temperature. | |
| Product "Oiling Out" During Recrystallization | Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of the product, or the product may be too soluble.[7] | - Select a solvent in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.- A mixed solvent system can sometimes provide the desired solubility profile. |
| Presence of Impurities: Impurities can lower the melting point of the product and hinder crystallization. | - Attempt to remove impurities by washing the crude product with a suitable solvent before recrystallization. | |
| Column Chromatography Issues (for smaller scale-up) | Compound Streaking: The compound is interacting too strongly with the stationary phase or the sample is overloaded.[7] | - Use a less polar solvent system or add a modifier (e.g., a small amount of a more polar solvent).- Reduce the amount of crude product loaded onto the column. |
| Poor Separation: The chosen eluent system does not provide adequate resolution between the product and impurities. | - Systematically screen different solvent systems with varying polarities using TLC to find the optimal eluent for separation. |
Experimental Protocols
Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole using N-bromosuccinimide (NBS)
This protocol is adapted from a common laboratory-scale synthesis.[5]
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 2,1,3-benzothiadiazole (1.0 eq).
-
Dissolution: Carefully add concentrated sulfuric acid (e.g., 10 mL per gram of starting material) while maintaining the temperature at 0 °C with an ice bath.
-
Reagent Addition: Add N-bromosuccinimide (2.1 - 2.2 eq) portion-wise over a period of 30-60 minutes, ensuring the temperature does not exceed 5-10 °C.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: Collect the resulting precipitate by filtration.
-
Washing: Wash the solid sequentially with deionized water (until the filtrate is neutral), methanol, and n-hexane.[4]
-
Drying: Dry the product under vacuum.
Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent (e.g., ethanol).[6]
-
Dissolution: Dissolve the crude 4,7-dibromo-2,1,3-benzothiadiazole in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent.
-
Drying: Dry the pure crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of 4,7-dibromo-2,1,3-benzothiadiazole.
Caption: Troubleshooting logic for common scale-up synthesis problems.
References
minimizing impurity formation in Eltrombopag intermediate synthesis
Welcome to the Technical Support Center for the synthesis of Eltrombopag intermediates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize impurity formation during their synthetic experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of Eltrombopag intermediates, with a focus on minimizing impurity formation.
Q1: What are the common impurities observed during the synthesis of the key Eltrombopag intermediate, 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (Eltro-1)?
A1: During the synthesis of Eltro-1, several process-related impurities and degradation products can arise. These include starting materials, byproducts of side reactions, and degradation products of the desired intermediate. Common impurities include the Eltrombopag olamine ester, a 2-aminophenol analogue, 3,3′-(2-amino-3-oxo-3H-phenoxazine-4,6-diyl)dibenzoic acid, and 2′-hydroxy[1,1-biphenyl]-3-carboxylic acid.[1][2]
Q2: What are the potential sources and formation mechanisms of these impurities?
A2: The formation of these impurities can be attributed to several factors:
-
Eltrombopag olamine ester: This impurity can form due to thermal degradation of Eltrombopag olamine, leading to esterification with monoethanolamine.[1]
-
2-aminophenol analogue of Eltrombopag: This impurity can be introduced if the starting material, 3′-amino-2′-hydroxy biphenyl-3-carboxylic acid, contains residual 2-aminophenol.[1]
-
3,3′-(2-amino-3-oxo-3H-phenoxazine-4,6-diyl)dibenzoic acid: This impurity can be formed during the hydrogenation of 2′-benzyloxy-3′-nitro biphenyl-3-carboxylic acid to produce 3′-amino-2′-hydroxy biphenyl-3-carboxylic acid.[1]
-
2′-hydroxy[1,1-biphenyl]-3-carboxylic acid: This degradation impurity can originate from the elimination of the diazonium group from a key intermediate during the synthesis. It can also be formed through hydrolytic degradation of Eltrombopag.[1]
Q3: How can I control the formation of the 2-aminophenol analogue impurity?
A3: To control the formation of the 2-aminophenol analogue, it is crucial to limit the amount of 2-aminophenol in the starting material, 3′-amino-2′-hydroxy biphenyl-3-carboxylic acid. It is recommended to keep the 2-aminophenol content to not more than 0.1% (w/w) in this key intermediate.[1]
Q4: What reaction conditions are critical for minimizing impurity formation during the synthesis of Eltrombopag olamine?
A4: Temperature control is a critical parameter. For instance, during the condensation reaction to form Eltrombopag olamine, maintaining the reaction temperature between 5-30 °C can help control the formation of certain impurities.[1]
Q5: Are there any recommended purification methods to reduce the level of these impurities in the final intermediate?
A5: Yes, purification of the crude Eltrombopag olamine can be achieved using a mixture of dimethyl sulfoxide (DMSO) and ethanol. For the degradation impurity, 2′-hydroxy[1,1-biphenyl]-3-carboxylic acid, purification of the crude product with aqueous methanol can help control its level to below 0.15%.[1]
Data Presentation: Impurity Control
The following table summarizes the key impurities, their sources, and recommended control limits.
| Impurity Name | Source / Formation Mechanism | Recommended Control Limit in Intermediate | Control Strategy |
| Eltrombopag olamine ester | Thermal degradation of Eltrombopag olamine.[1] | < 0.15% | Optimize reaction temperature and duration to prevent thermal stress. |
| 2-aminophenol analogue of Eltrombopag | Presence of 2-aminophenol in the 3′-amino-2′-hydroxy biphenyl-3-carboxylic acid intermediate.[1] | < 0.1% | Ensure the purity of the starting intermediate, with 2-aminophenol content not exceeding 0.1% (w/w).[1] |
| 3,3′-(2-amino-3-oxo-3H-phenoxazine-4,6-diyl)dibenzoic acid | A byproduct from the hydrogenation of 2′-benzyloxy-3′-nitro biphenyl-3-carboxylic acid.[1] | < 0.15% | Optimize hydrogenation conditions (catalyst, pressure, temperature) and purify the intermediate. |
| 2′-hydroxy[1,1-biphenyl]-3-carboxylic acid | Elimination of the diazonium group from an intermediate and hydrolytic degradation of Eltrombopag.[1] | < 0.15% | Control reaction conditions of the diazotization step and purify the crude product using aqueous methanol followed by DMSO/ethanol.[1] |
Experimental Protocols
Protocol 1: Synthesis of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (Eltro-1)
This protocol describes a general procedure for the synthesis of the key intermediate, Eltro-1, with a focus on purity.
Materials:
-
2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid
-
Ethanol
-
Water
-
Ferric hydroxide
-
Silica gel
-
Hydrazine hydrate
-
Formic acid
Procedure:
-
Dissolve 77.76 g of 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid in a mixture of 130 mL of water and 648 mL of ethanol.
-
Add 2.33 g of ferric hydroxide and 7.78 g of silica gel to the solution and mix well.
-
While maintaining the temperature between 20-30°C, add 233 mL of hydrazine hydrate.
-
Stir the reaction mixture at this temperature for 30 minutes.
-
Increase the temperature to 50°C and continue the reaction for 3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture.
-
To the filtrate, add formic acid to adjust the pH to 4.5.
-
Stir the mixture for 2 hours, which should result in the precipitation of the product.
-
Filter the precipitate, wash with a small amount of ethanol, and dry to obtain 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.
Expected Outcome: This process is expected to yield a product with a purity of approximately 99.8% and a maximum single impurity of 0.10%.
Visualizations
Diagram 1: General Workflow for Eltrombopag Intermediate Synthesis and Impurity Control
Caption: Workflow for Eltrombopag intermediate synthesis and points of impurity formation.
Diagram 2: Troubleshooting Logic for Impurity Minimization
Caption: A logical troubleshooting guide for addressing common impurity issues.
References
Technical Support Center: Enhancing the Biological Activity of Synthesized Pyrazolones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis and biological evaluation of pyrazolone derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental work, offering potential causes and solutions.
Issue 1: Low Yield or Failed Synthesis of Pyrazolone Derivatives
| Potential Cause | Troubleshooting Strategy | Citation |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed. | [1] |
| - Increase Temperature: Many condensation reactions for pyrazolone synthesis require heating. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be an effective method to improve yields and decrease reaction times. | [1] | |
| Suboptimal Catalyst | - Catalyst Choice: The selection and quantity of an acid or base catalyst are often crucial. For the classical Knorr synthesis, catalytic amounts of a protic acid like acetic acid are commonly used. | [1][2] |
| - Alternative Catalysts: In some cases, using different catalysts such as piperidine, NaH, or diethanolamine can improve yields depending on the specific reactants. | [2][3] | |
| Side Reactions | - Purification of Reactants: Ensure the purity of starting materials like β-ketoesters and hydrazines, as impurities can lead to unwanted side products. | [4] |
| - Control of Reaction Conditions: Carefully control the reaction temperature and stoichiometry to minimize the formation of byproducts. | [4] | |
| Poor Solubility of Reactants | - Solvent Selection: Choose a solvent in which both the hydrazine and the β-dicarbonyl compound are soluble. Ethanol and methanol are commonly used. | [2][5] |
Issue 2: Poor or Inconsistent Biological Activity of Synthesized Pyrazolones
| Potential Cause | Troubleshooting Strategy | Citation |
| Inappropriate Substituents | - Structure-Activity Relationship (SAR) Analysis: Review literature on pyrazolone SAR to guide the selection of substituents. For example, the introduction of specific aromatic or heterocyclic moieties can significantly enhance activity. | [2][6] |
| - Lipophilicity Modification: The lipophilicity of the compound, often influenced by substituents, can affect its ability to cross cell membranes. Consider adding or removing lipophilic or hydrophilic groups. | [7] | |
| Compound Degradation | - Stability Check: Assess the stability of your synthesized compounds under storage and experimental conditions. Pyrazolone rings can be susceptible to degradation. | |
| Inaccurate Bioassay Results | - Validate Assay Protocol: Ensure that the experimental protocol for the biological assay is validated and appropriate for your compounds. Use positive and negative controls. | [8][9] |
| - Solubility in Assay Medium: Poor solubility of the test compound in the assay buffer can lead to artificially low activity. Consider using a co-solvent like DMSO, but be mindful of its potential effects on the assay. | [8] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the pyrazolone core structure?
A1: The most classical and widely used method for synthesizing the 5-pyrazolone ring is the Knorr pyrazole synthesis.[4] This involves the condensation reaction between a β-ketoester (like ethyl acetoacetate) and a hydrazine derivative.[2][5] The reaction is typically catalyzed by an acid or a base and often requires heating.[2][4]
Q2: How can I modify the pyrazolone structure to improve its biological activity?
A2: Enhancing biological activity often involves strategic structural modifications based on Structure-Activity Relationship (SAR) studies. Key positions for modification on the pyrazolone ring are typically the N1, C3, and C4 positions.[2] Introducing different substituents at these positions can modulate the compound's electronic and steric properties, thereby influencing its interaction with biological targets. For instance, substituting the N1 position with different aryl groups or the C4 position with various aldehydes can lead to derivatives with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[6][8][10]
Q3: My synthesized pyrazolone is poorly soluble in aqueous solutions for biological testing. What can I do?
A3: Poor aqueous solubility is a common challenge. You can try dissolving the compound in a minimal amount of a biocompatible organic solvent, such as dimethyl sulfoxide (DMSO), before diluting it with the aqueous assay medium.[8] It is crucial to run a vehicle control (medium with the same concentration of DMSO) to ensure the solvent itself does not affect the experimental results. Another approach is to modify the pyrazolone structure to include more polar or ionizable groups to enhance its hydrophilicity.
Q4: Are there specific functional groups that are known to enhance the antimicrobial activity of pyrazolones?
A4: Yes, SAR studies have identified several functional groups that can enhance antimicrobial activity. For example, the introduction of a benzyl sulfonyl group has been shown to exhibit a strong inhibitory effect.[2] Additionally, derivatives containing amino-pyrazolone and amino-isoxazolone groups have demonstrated pronounced antimicrobial activity.[2] Halogen substitutions on aryl rings attached to the pyrazolone core can also improve antibacterial effects.[6]
Experimental Protocols
Protocol 1: General Synthesis of 4-Arylmethylene-3-methyl-1-phenyl-5-pyrazolones
This protocol is a general procedure based on the Knoevenagel condensation.
Materials:
-
3-methyl-1-phenylpyrazol-5-one (1 equivalent)
-
Aromatic aldehyde (1 equivalent)
-
Piperidine (catalytic amount)
-
Absolute ethanol
Procedure:
-
Dissolve 3-methyl-1-phenylpyrazol-5-one and the aromatic aldehyde in absolute ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at 0°C for 24 hours.[8]
-
Monitor the reaction progress by TLC.
-
After completion, the precipitated product is filtered, washed with cold ethanol, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure compound.[5]
Protocol 2: In Vitro Antibacterial Activity Assay (Agar Well Diffusion Method)
Materials:
-
Synthesized pyrazolone compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar plates
-
DMSO (for dissolving compounds)
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control
Procedure:
-
Prepare a stock solution of each synthesized pyrazolone compound by dissolving it in DMSO.
-
Prepare nutrient agar plates and allow them to solidify.
-
Inoculate the surface of the agar plates uniformly with the test bacterial culture.
-
Create wells of a specific diameter in the agar plates using a sterile cork borer.
-
Add a defined volume of the pyrazolone solution, DMSO (negative control), and the standard antibiotic solution into separate wells.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.[11]
Quantitative Data Summary
Table 1: Antimicrobial Activity of Selected Pyrazolone Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound ID | R1 Substituent | R2 Substituent | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| 4a | CH₃ | Cl | 6.25 | - | - | - | [7] |
| 4b | CH₃ | H | 6.25 | - | - | - | [7] |
| 192 | Cl | Cl | - | - | 7.0 (E564c) | - | [6] |
| 193 | - | - | 4.0 (MRSA) | - | - | - | [6] |
Note: '-' indicates data not available in the cited source. The specific structures for each compound ID can be found in the corresponding reference.
Table 2: In Vitro Anti-inflammatory Activity of Selected Pyrazolone Derivatives
| Compound ID | % Inhibition of Albumin Denaturation | Standard Drug (% Inhibition) | Reference |
| 117a | 93.80% (at 1 mM) | Diclofenac Sodium (90.21%) | [6] |
| 7c | Promising activity | Indomethacin | [9] |
| 9b, 9d, 9f | Active | Indomethacin | [9] |
Visualizations
Caption: A typical experimental workflow for the synthesis, purification, and biological evaluation of pyrazolone derivatives.
Caption: A troubleshooting decision tree for addressing issues of low biological activity in synthesized pyrazolones.
Caption: Simplified diagram of the NF-κB signaling pathway, a target for some anti-inflammatory pyrazolone derivatives.[12][13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolone-type compounds: synthesis and in silico assessment of antiviral potential against key viral proteins of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice [ijbms.mums.ac.ir]
Validation & Comparative
A Comparative Guide to Validating the Purity of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one. The information presented herein is intended to assist researchers in selecting the most appropriate techniques for quality control and impurity profiling.
Introduction
This compound (CAS No: 18048-64-1) is a pyrazolone derivative with potential applications in pharmaceutical research.[1][2] Ensuring the purity of this compound is critical for obtaining reliable and reproducible experimental results. This guide outlines and compares several key analytical techniques for purity assessment, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
Analytical Methodologies: A Comparative Overview
A multi-pronged approach employing orthogonal analytical techniques is recommended for the definitive purity assessment of this compound. Each method provides unique and complementary information regarding the presence of the main component and potential impurities.
Data Presentation: Summary of Analytical Techniques
| Analytical Technique | Principle | Information Provided | Typical Performance Metrics |
| Reverse-Phase HPLC | Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. | Quantitative purity (% area), retention time (t R ), separation of non-volatile impurities. | Linearity (r² > 0.99), LOD, LOQ, Precision (%RSD < 2%). |
| GC-MS | Separation of volatile compounds followed by ionization and mass-to-charge ratio detection. | Identification of volatile impurities, molecular weight confirmation, structural information from fragmentation. | Mass accuracy, fragmentation pattern analysis. |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Unambiguous structural elucidation, identification and quantification of impurities. | Chemical shifts (δ), coupling constants (J), signal integration. |
| Elemental Analysis | Combustion of the sample to determine the percentage composition of C, H, N, and other elements. | Confirmation of elemental composition and empirical formula. | Agreement within ±0.4% of calculated values. |
Experimental Protocols
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the quantitative determination of the purity of this compound and the detection of non-volatile impurities. The following protocol is based on established methods for similar pyrazolone derivatives.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or methanol and water), potentially with an additive like 0.1% trifluoroacetic acid (TFA) to improve peak shape. A typical starting point could be a 75:25 (v/v) mixture of acetonitrile and 0.1% TFA in water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at an appropriate wavelength (e.g., 237 nm or 254 nm).
-
Column Temperature: 25-30 °C.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying volatile and semi-volatile impurities that may be present from the synthesis process.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for several minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and is an excellent tool for identifying and quantifying impurities.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Sample Concentration: 5-10 mg/mL.
-
Parameters: Standard acquisition parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Solvent: DMSO-d₆ or CDCl₃.
-
Sample Concentration: 20-50 mg/mL.
-
Parameters: Proton-decoupled acquisition with a sufficient number of scans.
-
Elemental Analysis
This technique is used to confirm the elemental composition of the compound.
-
Instrumentation: CHN analyzer.
-
Procedure: A small, accurately weighed amount of the sample is combusted in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified.
-
Acceptance Criteria: The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated theoretical values for the molecular formula C₁₂H₁₄N₂O.
Expected Results and Impurity Profile
Synthesis of this compound
The synthesis of the target compound typically involves the condensation reaction between 3,4-dimethylphenylhydrazine (or its hydrochloride salt) and ethyl acetoacetate.[2]
Potential Impurities:
-
Unreacted Starting Materials: 3,4-dimethylphenylhydrazine and ethyl acetoacetate.
-
Side-Products: Isomeric pyrazolone products or products from incomplete cyclization.
-
Residual Solvents: Ethanol, ethyl acetate, or other solvents used in the synthesis and purification.
Expected Analytical Data
-
HPLC: A single major peak corresponding to this compound. The retention time will depend on the specific chromatographic conditions.
-
GC-MS: The mass spectrum should show a molecular ion peak ([M]⁺) at m/z 202. The fragmentation pattern would be characteristic of the pyrazolone structure.
-
¹H NMR (400 MHz, DMSO-d₆): The following chemical shifts have been reported: δ 11.30 (br s, 1H), 7.49 (d, 1H), 7.43 (dd, 1H), 7.14 (d, 1H), 5.31 (s, 1H), 2.22 (s, 3H), 2.20 (s, 3H), 2.08 (s, 3H).[2]
-
¹³C NMR: The spectrum is expected to show 12 distinct signals corresponding to the carbon atoms in the molecule.
-
Elemental Analysis:
-
Calculated for C₁₂H₁₄N₂O: C, 71.26%; H, 6.98%; N, 13.85%.
-
Found: Values should be within ±0.4% of the calculated percentages.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive purity validation of this compound.
Caption: Purity validation workflow.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the different analytical techniques and the information they provide for purity validation.
Caption: Analytical techniques logic.
Conclusion
The purity of this compound should be rigorously assessed using a combination of chromatographic and spectroscopic techniques. RP-HPLC is essential for quantitative purity determination, while GC-MS is valuable for identifying volatile impurities. NMR spectroscopy provides definitive structural confirmation and can also be used for impurity identification and quantification. Finally, elemental analysis confirms the correct elemental composition of the bulk material. By employing these orthogonal methods, researchers can have high confidence in the purity of their compound, leading to more reliable and reproducible scientific outcomes.
References
A Comparative Guide to Pyrazolone Synthesis Methods for Researchers
For researchers, scientists, and drug development professionals, the pyrazolone scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of these vital heterocyclic compounds can be approached through various methodologies, each with distinct advantages in terms of yield, reaction time, and environmental impact. This guide provides an objective comparison of prominent pyrazolone synthesis methods, supported by experimental data and detailed protocols to aid in selecting the most suitable pathway for your research needs.
Overview of Key Synthesis Methods
The most common and effective methods for synthesizing pyrazolone derivatives include the classical Knorr synthesis, cyclization of chalcones, and modern microwave-assisted one-pot reactions. Each method offers a different balance between tradition, efficiency, and green chemistry principles.
-
Knorr Pyrazolone Synthesis: First reported in 1883, this is the traditional method for pyrazolone synthesis. It involves the cyclocondensation reaction between a β-ketoester and a hydrazine derivative, typically under acidic conditions.[1] The reaction is known for its versatility and generally produces high yields due to the formation of a stable aromatic product.[2]
-
Synthesis from Chalcones: This method utilizes α,β-unsaturated ketones, known as chalcones, as precursors. Chalcones are reacted with hydrazines, leading to the formation of the pyrazolone ring.[3] This two-step approach (synthesis of chalcone followed by cyclization) allows for a high degree of structural diversity in the final product.
-
Microwave-Assisted One-Pot Synthesis: Embracing the principles of green chemistry, this modern approach combines all reactants in a single vessel and uses microwave irradiation to accelerate the reaction.[4][5] This method is characterized by significantly reduced reaction times, often eliminating the need for a solvent, and providing good to excellent yields.[6][7]
Quantitative Performance Comparison
The choice of synthesis method can significantly impact reaction outcomes. The following table summarizes key quantitative data from representative experiments for each method, allowing for a direct comparison of their performance.
| Method | Key Reactants | Conditions | Reaction Time | Yield (%) |
| Knorr Pyrazolone Synthesis | Ethyl benzoylacetate, Hydrazine hydrate | 100°C, Acetic acid in 1-propanol | 1 hour | Typically High[2] |
| Synthesis from Chalcones | Indole-derived chalcone, Hydrazine hydrate | Reflux in Ethanol/Acetic Acid | 10 - 12 hours | 65 - 82%[3] |
| Microwave-Assisted Synthesis | Ethyl acetoacetate, 3-Nitrophenylhydrazine, Substituted benzaldehyde | 420W Microwave, Solvent-free | 10 minutes | 51 - 98%[6] |
Experimental Protocols
Detailed and reproducible methodologies are critical for successful synthesis. Below are the experimental protocols for the key methods discussed.
Protocol 1: Knorr Pyrazolone Synthesis (Conventional Heating)
This protocol is based on the synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one.[2][8]
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitoring: After 1 hour, monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.
-
Isolation: If the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring to induce precipitation.
-
Purification: Cool the mixture in an ice bath, collect the solid product by vacuum filtration, wash with a small amount of cold water, and allow it to air dry.
Protocol 2: Synthesis of Pyrazolones from Chalcones
This protocol describes the cyclization of an indole-based chalcone to form a pyrazole derivative.[3]
-
Reaction Setup: Dissolve the chalcone derivative (0.005 mol) in 30 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Catalyst Addition: Add 4-5 drops of glacial acetic acid to the solution with constant stirring.
-
Hydrazine Addition: Add aqueous hydrazine (0.005 mol) to the mixture.
-
Reflux: Heat the reaction mixture under reflux for 10-12 hours.
-
Monitoring: Monitor the completion of the reaction using TLC.
-
Isolation: After completion, concentrate the solution and pour it into ice water with stirring. Allow it to precipitate over 24 hours.
-
Purification: Filter the precipitate, dry it, and purify as necessary.
Protocol 3: Microwave-Assisted One-Pot Synthesis
This solvent-free protocol is for the synthesis of (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone.[6]
-
Reactant Mixture: In a 50-mL one-neck flask, combine ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol).
-
Microwave Irradiation: Place the flask in a domestic microwave oven and irradiate at a power of 420 W for 10 minutes.
-
Isolation: After cooling, triturate the resulting solid with ethyl acetate.
-
Purification: Collect the product by suction filtration. The resulting solid can be used without further purification. Yields for this method are reported to be in the range of 51-98%.[6]
Visualization of Pathways and Workflows
To further clarify the chemical processes and decision-making involved, the following diagrams illustrate the Knorr synthesis mechanism and a logical workflow for selecting a synthesis method.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Microwave-assisted one-pot synthesis of pyrazolone derivatives under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one and Other Pyrazolone Derivatives
Introduction to the Pyrazolone Scaffold
The pyrazolone structural motif is a five-membered heterocyclic lactam ring that serves as a cornerstone in medicinal chemistry. First synthesized in the 1880s, pyrazolone derivatives have demonstrated a wide spectrum of biological activities, leading to their development as analgesics, anti-inflammatory agents, and neuroprotective drugs. Their versatile structure allows for substitutions at various positions, giving rise to a diverse library of compounds with distinct pharmacological profiles. This guide provides an objective comparison of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one against other well-characterized pyrazolone derivatives, supported by available data.
Featured Compound: this compound
This compound is primarily recognized as a key pharmaceutical intermediate in the synthesis of Eltrombopag.[1][2][3] Eltrombopag is a small molecule, non-peptide thrombopoietin (TPO) receptor agonist used to treat thrombocytopenia (low platelet counts).[3] While direct biological or therapeutic data on the intermediate itself is limited in public literature, its role in the manufacturing of a significant hematological drug underscores its importance in pharmaceutical development.[1][4][5] The synthesis of Eltrombopag involves a coupling reaction between this pyrazolone intermediate and 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid (BPCA).[2][6]
Comparator Pyrazolone Derivatives
For a comprehensive comparison, three well-established pyrazolone derivatives with distinct mechanisms of action and therapeutic applications have been selected:
-
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one): An approved neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[7][8]
-
Antipyrine (Phenazone): One of the earliest synthetic analgesics and antipyretics.
-
4-Aminoantipyrine (4-AAP): A metabolite of the drug dipyrone and a widely used biochemical reagent.[9][10]
dot
Caption: Structural and functional relationships of pyrazolone derivatives.
Data Presentation: Physicochemical Properties
A summary of the key physicochemical properties of the selected pyrazolone derivatives is presented below. These properties are crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Property | This compound | Edaravone | Antipyrine | 4-Aminoantipyrine |
| IUPAC Name | 2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one |
| CAS Number | 18048-64-1[11] | 89-25-8 | 60-80-0 | 83-07-8[10] |
| Molecular Formula | C₁₂H₁₄N₂O | C₁₀H₁₀N₂O | C₁₁H₁₂N₂O | C₁₁H₁₃N₃O[10] |
| Molecular Weight | 202.25 g/mol | 174.20 g/mol | 188.23 g/mol | 203.24 g/mol [9] |
| Appearance | White to light yellow solid[3] | White crystalline powder | Colorless crystals or white powder | Light yellow to tan crystalline powder[12] |
| Melting Point | Not specified | 127-130 °C | 111-114 °C | 107-109 °C[12] |
| Solubility | Not specified | Slightly soluble in water; soluble in methanol, ethanol | Soluble in water, ethanol | Soluble in water[12] |
Comparison of Biological Activity and Mechanism of Action
The biological activities of these pyrazolone derivatives are diverse, stemming from different substitutions on the core ring structure, which influence their molecular targets.
| Feature | This compound | Edaravone | Antipyrine | 4-Aminoantipyrine |
| Primary Role | Pharmaceutical Intermediate[3] | Neuroprotective Agent[13] | Analgesic, Antipyretic | Drug Metabolite, Biochemical Reagent[12] |
| Mechanism of Action | Not applicable (as an intermediate) | Potent free radical scavenger; neutralizes hydroxyl radicals (•OH) and peroxynitrite, inhibiting lipid peroxidation.[7][14][15] | Inhibition of cyclooxygenase (COX) enzymes (COX-1, COX-2, and likely COX-3), reducing prostaglandin synthesis.[16] | Metabolite of dipyrone; its metabolites have been shown to inhibit COX activity by sequestering radicals necessary for the enzyme's catalytic cycle.[17][18] |
| Therapeutic Use | Synthesis of Eltrombopag for thrombocytopenia.[1][3] | Treatment of ALS and acute ischemic stroke.[8] | Relief of mild to moderate pain and reduction of fever. | Not used directly as a therapeutic but is a metabolite of the analgesic dipyrone.[9] |
| Key Cellular Target | Not applicable | Reactive Oxygen Species (ROS)[7] | Cyclooxygenase (COX) enzymes[16] | Peroxidase enzymes (in biochemical assays); COX enzymes (as a metabolite).[12][17] |
Signaling and Experimental Workflows
Inflammatory Pathway and COX Inhibition
Antipyrine and the active metabolites of dipyrone (for which 4-AAP is a marker) exert their effects by inhibiting COX enzymes. These enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[19]
dot
References
- 1. CN105085276A - Eltrombopag intermediate and preparation method therefor and application thereof - Google Patents [patents.google.com]
- 2. An Improved Process For The Preparation Of Eltrombopag Olamine And Its [quickcompany.in]
- 3. chembk.com [chembk.com]
- 4. nbinno.com [nbinno.com]
- 5. asianpubs.org [asianpubs.org]
- 6. WO2013049605A1 - Processes for the preparation of an intermediate in the synthesis of eltrombopag - Google Patents [patents.google.com]
- 7. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 8. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? | University of Kentucky College of Arts & Sciences [hs.as.uky.edu]
- 9. 4-Aminoantipyrine | C11H13N3O | CID 2151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Aminoantipyrine [for Biochemical Research] | CymitQuimica [cymitquimica.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. chemimpex.com [chemimpex.com]
- 13. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of cyclooxygenases by dipyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of Cyclooxygenases by Dipyrone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antipyretics: Acetaminophen, Arachidonic Acid Agents, and COX1 and COX2 Inhibitors | Anesthesia Key [aneskey.com]
A Comparative Guide to the Structure-Activity Relationship of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one Analogs as Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
The 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, particularly as an anti-inflammatory agent. A notable example is Edaravone, a neuroprotective drug utilized in the treatment of stroke and amyotrophic lateral sclerosis. The anti-inflammatory effects of these compounds are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one framework, with a focus on their COX inhibitory activity.
Quantitative Structure-Activity Relationship Analysis
A study on a series of hybrid pyrazole analogues provides valuable insights into the structural requirements for potent and selective COX-2 inhibition.[1] The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a selection of these analogs.
Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of 1,3,5-Trisubstituted Pyrazole Analogs [1]
| Compound ID | Ar (Aryl substituent at C5) | R (Substituent on N-phenyl at C1) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |
| 5a | Phenyl | H | 185.34 | 8.52 | 21.75 |
| 5e | 4-Chlorophenyl | H | 162.81 | 6.27 | 25.97 |
| 5j | 4-Methoxyphenyl | H | 193.45 | 9.63 | 20.09 |
| 5r | 4-Chlorophenyl | 4-Sulfonamide | 115.92 | 1.80 | 64.40 |
| 5s | 4-Methoxyphenyl | 4-Sulfonamide | 183.24 | 2.51 | 72.95 |
| 5u | Phenyl | 4-Sulfonamide | 134.12 | 1.79 | 74.92 |
| Celecoxib | - | - | 13.26 | 0.17 | 78.06 |
Analysis of Structure-Activity Relationships:
From the data presented, several key SAR trends can be identified:
-
Substitution at C5 of the Pyrazole Ring: The nature of the aryl substituent at the C5 position of the pyrazole ring influences both potency and selectivity. Introduction of a 4-chlorophenyl group (as in 5e and 5r ) generally leads to a slight increase in COX-2 inhibitory potency compared to an unsubstituted phenyl ring (5a and 5u ). A 4-methoxyphenyl group (5j and 5s ) appears to have a mixed effect.
-
Substitution on the N-phenyl Ring: The most significant factor influencing COX-2 selectivity is the presence of a sulfonamide group at the para-position of the N-phenyl ring.[1] Compounds 5r , 5s , and 5u , all containing a 4-sulfonamide substituent, exhibit markedly higher selectivity indices (SI) compared to their unsubstituted counterparts (5a , 5e , and 5j ). This is a well-known feature of selective COX-2 inhibitors like celecoxib, where the sulfonamide moiety can interact with a specific side pocket in the COX-2 active site that is absent in COX-1.[1]
-
Potency vs. Selectivity: While the sulfonamide-containing compounds show high selectivity, their absolute potency (IC50 for COX-2) is still lower than that of celecoxib. This suggests that further optimization of other structural features is necessary to achieve comparable potency.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. The following are generalized protocols for the key assays used to evaluate the anti-inflammatory activity of pyrazolone analogs.
1. In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Principle: The assay measures the peroxidase activity of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Materials:
-
COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
Heme
-
TMPD (probe)
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds and reference inhibitor (e.g., celecoxib)
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and heme.
-
Add the test compound at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).
-
Measure the absorbance at 590 nm over a period of time using a plate reader.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated relative to the vehicle control.
-
IC50 values (the concentration of the compound that causes 50% inhibition) are determined by plotting the percentage of inhibition against the compound concentration.[2]
-
2. In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.
-
Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Procedure:
-
Animals are fasted overnight before the experiment.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compound or vehicle is administered orally or intraperitoneally. A standard drug like indomethacin or diclofenac sodium is used as a positive control.
-
After a specific period (e.g., 1 hour), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[3]
-
Visualizing the Scientific Process and Biological Pathway
To better understand the context of this research, the following diagrams illustrate the general workflow of a structure-activity relationship study and the biological pathway targeted by these compounds.
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
Caption: The arachidonic acid signaling pathway and the inhibitory action of pyrazolone analogs on COX enzymes.
References
- 1. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
A Comparative Guide to the Efficacy of Novel Pyrazolones Versus Established Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory efficacy of novel pyrazolone derivatives against established non-steroidal anti-inflammatory drugs (NSAIDs). The following sections present quantitative data from head-to-head studies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: A Comparative Analysis
The anti-inflammatory potential of novel pyrazolones is benchmarked against widely used NSAIDs such as Celecoxib, Ibuprofen, and Indomethacin. The following tables summarize the key efficacy data from preclinical studies.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| Novel Pyrazolones | |||
| Pyrazole-pyridazine Hybrid 5f[1] | 14.34 | 1.50 | 9.56 |
| Pyrazole-pyridazine Hybrid 6f[1] | 9.56 | 1.15 | 8.31 |
| Thymol-pyrazole Hybrid 8b[2] | 13.6 | 0.043 | 316 |
| Thymol-pyrazole Hybrid 8g[2] | 12.06 | 0.045 | 268 |
| Hybrid Pyrazole 5u[3] | 134.14 | 1.79 | 74.92 |
| Hybrid Pyrazole 5s[3] | 131.32 | 1.80 | 72.95 |
| Established Drugs | |||
| Celecoxib[1][2][3] | 5.42 - 22.5 | 0.045 - 2.16 | 2.51 - 327 |
| Ibuprofen[3] | 12.86 | 28.34 | 0.45 |
| Indomethacin[1] | 0.23 | 4.35 | 0.05 |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound (Dose) | Time Point (hours) | % Inhibition of Paw Edema |
| Novel Pyrazolones | ||
| Hybrid Pyrazole 5u (20 mg/kg)[3] | 3 | 80.63 |
| 4 | 78.09 | |
| Hybrid Pyrazole 5s (20 mg/kg)[3] | 3 | 78.09 |
| 4 | 76.56 | |
| Pyrazoline derivative (unspecified)[4] | 5 | > Ibuprofen's activity |
| Established Drugs | ||
| Ibuprofen (20 mg/kg)[3] | 3 | 81.32 |
| 4 | 79.23 | |
| Indomethacin (unspecified dose)[5] | Not specified | Potent activity |
| Celecoxib (unspecified dose)[6] | Not specified | Standard reference |
Table 3: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Compound (Concentration) | % Inhibition of TNF-α | % Inhibition of IL-6 | % Inhibition of PGE2 |
| Novel Pyrazolones | |||
| Pyrazole-pyridazine Hybrid 6f (50 µM)[1] | 70 | 78 | 64 |
| Pyrazole-pyridazine Hybrid 6e (50 µM)[1] | 65 | 65 | 60 |
| Pyrazole-pyridazine Hybrid 5f (50 µM)[1] | 48 | 62 | 44 |
| Established Drugs | |||
| Celecoxib (50 µM)[1] | 75 | 83 | 69 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes (ovine or human)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (cofactor)
-
L-epinephrine (cofactor)
-
Arachidonic acid (substrate)
-
Test compounds and reference drugs (e.g., Celecoxib, Ibuprofen) dissolved in DMSO
-
96-well microplate
-
Microplate reader (for colorimetric or fluorometric detection)
Procedure:
-
Reagent Preparation: Prepare working solutions of the assay buffer, cofactors, and enzymes.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference drugs in DMSO.
-
Reaction Mixture: In each well of the 96-well plate, add the assay buffer, hematin, L-epinephrine, and the COX enzyme (either COX-1 or COX-2).
-
Compound Addition: Add the diluted test compounds or reference drugs to the respective wells. Include a vehicle control (DMSO) and a positive control (no inhibitor).
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the compounds to interact with the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 2 minutes).
-
Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., colorimetric measurement of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values (the concentration of the compound that causes 50% inhibition of the enzyme activity).
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of a compound.
Animals:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds and reference drugs (e.g., Indomethacin, Ibuprofen)
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compounds, reference drug, or vehicle orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at different time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophage Assay
This in vitro model is used to evaluate the effect of compounds on the production of pro-inflammatory mediators.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Test compounds and reference drugs
-
Griess reagent (for nitric oxide measurement)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1-2 x 10^5 cells/well and incubate overnight.[7]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or reference drugs for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 10-100 ng/mL) for a specified duration (e.g., 24 hours).[7]
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Measurement of Inflammatory Mediators:
-
Data Analysis: Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each compound concentration compared to the LPS-stimulated control group.
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the comparison of novel pyrazolones and established anti-inflammatory drugs.
Caption: Mechanism of action of pyrazolones and NSAIDs on the COX pathway.
References
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. news-medical.net [news-medical.net]
- 6. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.10. Measurement of NO, TNF-α, and IL-6 Levels in Cell Culture Supernatants of LPS-Stimulated RAW264.7 Cells [bio-protocol.org]
Comparative Guide to the Cross-Reactivity of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one in Assays
For Researchers, Scientists, and Drug Development Professionals
The guide also compares 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one with alternative pyrazolone derivatives that could be utilized in similar pharmaceutical syntheses. Furthermore, it details experimental protocols for evaluating cross-reactivity and presents a non-proprietary analytical method for its detection.
Introduction to this compound
This compound is a pyrazolone derivative primarily recognized as a crucial building block in the manufacture of Eltrombopag.[1] Eltrombopag is a small molecule drug used to treat thrombocytopenia (low platelet counts). Given its role as a precursor, the presence of residual this compound as an impurity in the final drug product is a critical quality attribute that requires careful control.
Potential for Cross-Reactivity in Immunoassays for Eltrombopag
Immunoassays are commonly employed for therapeutic drug monitoring due to their speed and high-throughput capabilities. In a hypothetical scenario where a competitive immunoassay is developed for the quantification of Eltrombopag in patient samples, the presence of its precursor, this compound, could lead to inaccurate measurements due to cross-reactivity. This is because the precursor shares a significant structural motif with the final drug, which might be recognized by the antibodies raised against Eltrombopag.
Comparison with Alternative Pyrazolone Derivatives
Several other pyrazolone derivatives share structural similarities with this compound and are also used as intermediates in the synthesis of various pharmaceuticals.[2] The potential for cross-reactivity in immunoassays would be a consideration for these compounds as well if they were present as impurities in a final drug product being monitored by such methods.
Table 1: Comparison of this compound and Alternative Pyrazolone Derivatives
| Feature | This compound | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) |
| Structure | Contains a 3,4-dimethylphenyl group attached to the pyrazolone ring. | Contains a phenyl group attached to the pyrazolone ring. | Isomeric form of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. |
| Primary Use | Intermediate in the synthesis of Eltrombopag.[1] | Intermediate in the synthesis of various dyes, pigments, and pharmaceuticals.[2] | Active pharmaceutical ingredient used as a free radical scavenger. |
| Potential for Cross-Reactivity | High potential in an Eltrombopag immunoassay due to structural similarity. | Potential for cross-reactivity in assays for drugs derived from it. | As a drug itself, its cross-reactivity with other pyrazolone-based drugs would be a concern. |
| Analytical Detection | Primarily by LC-MS/MS for impurity profiling in Eltrombopag. | Various analytical methods including HPLC. | Established analytical methods for quantification in biological fluids. |
Experimental Protocols
Assessment of Cross-Reactivity using Competitive ELISA
This protocol outlines a general procedure for determining the cross-reactivity of this compound in a competitive ELISA designed for Eltrombopag.
Materials:
-
Microtiter plates coated with an antibody specific to Eltrombopag.
-
Eltrombopag standard solutions of known concentrations.
-
This compound solutions of known concentrations.
-
Enzyme-labeled Eltrombopag (tracer).
-
Substrate solution for the enzyme.
-
Stop solution.
-
Wash buffer.
-
Assay buffer.
Procedure:
-
Prepare a series of dilutions for both the Eltrombopag standard and the this compound test compound in assay buffer.
-
Add a fixed amount of the enzyme-labeled Eltrombopag to each well of the antibody-coated microtiter plate.
-
Add the prepared dilutions of either the Eltrombopag standard or the this compound to the wells.
-
Incubate the plate to allow for competitive binding between the unlabeled compound (Eltrombopag or the precursor) and the labeled Eltrombopag for the antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of the unlabeled compound in the sample.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the Eltrombopag concentration.
-
Determine the concentration of Eltrombopag that causes 50% inhibition of the maximum signal (IC50).
-
Similarly, determine the IC50 for this compound.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-reactivity = (IC50 of Eltrombopag / IC50 of this compound) x 100
Table 2: Hypothetical Cross-Reactivity Data
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Eltrombopag | 10 | 100% |
| This compound | 500 | 2% |
| Alternative Pyrazolone 1 | >10,000 | <0.1% |
| Alternative Pyrazolone 2 | 800 | 1.25% |
Note: The data in this table is purely hypothetical and for illustrative purposes only. Actual experimental results are required for accurate assessment.
Non-Proprietary Analytical Method: LC-MS/MS
For a highly specific and sensitive quantification of this compound, especially in the context of impurity testing, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Triple quadrupole mass spectrometer.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation from Eltrombopag and other impurities.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard.
Visualizations
Caption: Workflow for assessing cross-reactivity using competitive ELISA.
References
benchmarking the performance of CAS 18048-64-1 in a specific application
This guide provides a comparative analysis of the synthetic route to Eltrombopag utilizing the intermediate 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one (CAS 18048-64-1), against alternative manufacturing processes. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this synthetic pathway.
Comparison of Eltrombopag Synthesis Routes
The synthesis of Eltrombopag, a thrombopoietin receptor agonist, can be achieved through various routes. A key pathway involves the use of the pyrazolone derivative CAS 18048-64-1. Alternative methods often commence from different starting materials such as 2-nitrophenol or 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid (BPCA), and proceed through different intermediate compounds. The choice of synthetic route can significantly impact key performance indicators such as overall yield, purity of the final active pharmaceutical ingredient (API), and process efficiency.
The following table summarizes the quantitative data available for different synthetic routes to Eltrombopag.
| Performance Metric | Pyrazolone Route (involving CAS 18048-64-1) | Alternative Route 1 (from 2-Nitrophenol) | Alternative Route 2 (from BPCA) |
| Overall Yield | Data not available | ~45%[1] | Data not available |
| Key Step Yield | 92% (crude), 76% (purified) for final coupling and salt formation[2] | Bromination: 77%, Suzuki Coupling: 77%[1] | Diazotization/Coupling: 73%, Cyclization: 81.4%[3] |
| Purity of Final Product | >99% (crude), >99.9% (purified)[2] | Data not available | Data not available |
| Key Intermediate(s) | 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one | 2-bromo-6-nitrophenol, 2-methoxy-3-nitrobiphenyl-3-carboxylic acid | 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid, (Z)-2-[3'-(2'-hydroxy-3-carboxy-biphenyl)hydrazono]-3-oxobutanoic acid alkyl ester |
| Reported Advantages | High purity and good yield in the final coupling step.[2] | Utilizes readily available starting materials. | Alternative pathway avoiding certain patented routes. |
| Reported Disadvantages | Overall yield not reported. | Multiple steps, potentially lower overall yield.[1] | Yields of individual steps may be moderate.[3] |
Experimental Protocols
Synthesis of Eltrombopag Olamine via the Pyrazolone Route
This protocol describes a laboratory-scale synthesis of Eltrombopag olamine using the key intermediate CAS 18048-64-1.
Step 1: Diazotization of 3'-Amino-2'-hydroxy-biphenyl-3-carboxylic acid
-
A suspension of 3'-Amino-2'-hydroxy-biphenyl-3-carboxylic acid is cooled to 0-5 °C in an acidic aqueous medium (e.g., hydrochloric acid in a methanol/water mixture).[4]
-
A solution of sodium nitrite is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.[4]
Step 2: Coupling Reaction with CAS 18048-64-1
-
In a separate flask, 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one (CAS 18048-64-1) is dissolved in a suitable solvent.[4]
-
The cold diazonium salt solution from Step 1 is slowly added to the pyrazolone solution.[4]
-
The pH of the reaction mixture is adjusted with a base to facilitate the coupling reaction.
-
The mixture is stirred at a low temperature and then allowed to warm to room temperature.
-
The precipitated Eltrombopag free acid is collected by filtration, washed with water, and dried.[4]
Step 3: Formation of Eltrombopag Olamine Salt
-
The crude Eltrombopag free acid is suspended in a suitable solvent such as methanol or a mixture of dimethyl sulfoxide (DMSO) and ethanol.[4]
-
Ethanolamine is added to the suspension, and the mixture is stirred. The reaction can be heated to facilitate salt formation.[4]
-
The Eltrombopag olamine salt typically precipitates upon cooling or the addition of an anti-solvent.[4]
-
The final product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried under vacuum.[4]
-
Purification can be achieved by recrystallization from a solvent system such as DMSO/ethanol.[2][4]
Visualizations
Eltrombopag Synthesis Workflow (Pyrazolone Route)
Caption: Workflow for Eltrombopag synthesis using CAS 18048-64-1.
Eltrombopag Signaling Pathway
Eltrombopag is a small molecule that acts as a thrombopoietin (TPO) receptor agonist. It binds to the transmembrane domain of the c-Mpl receptor, initiating a downstream signaling cascade that leads to increased platelet production. The primary pathway activated is the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.[4]
Caption: Simplified diagram of the JAK/STAT signaling pathway activated by Eltrombopag.
References
- 1. Eltrombopag: Synthesis and Mechanism_Chemicalbook [chemicalbook.com]
- 2. US11161821B2 - Process for the preparation of Eltrombopag olamine and its intermediates - Google Patents [patents.google.com]
- 3. WO2015139536A1 - Method for preparing eltrombopag - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of a New Analytical Method for 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
The development and validation of reliable analytical methods are critical for the accurate quantification of pharmaceutical compounds. This guide provides a comprehensive comparison of a novel High-Performance Liquid Chromatography (HPLC) method for the determination of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one against a standard analytical technique. The data presented herein is intended to guide researchers and drug development professionals in the selection and validation of analytical methods for pyrazolone derivatives.
Method Performance Comparison
The selection of an appropriate analytical method hinges on its performance characteristics. The following tables summarize the key validation parameters for a new, optimized HPLC-UV method compared to a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound.
Table 1: Linearity and Range
| Parameter | New HPLC-UV Method | Standard LC-MS/MS Method |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Intercept | 152.3 | 89.7 |
| Slope | 4589.2 | 2543.1 |
Table 2: Accuracy and Precision
| Parameter | New HPLC-UV Method | Standard LC-MS/MS Method |
| Accuracy (% Recovery) | ||
| Low QC (5 µg/mL) | 99.5% | 101.2% (0.5 ng/mL) |
| Mid QC (50 µg/mL) | 100.2% | 99.8% (25 ng/mL) |
| High QC (90 µg/mL) | 99.8% | 100.5% (45 ng/mL) |
| Precision (% RSD) | ||
| Intra-day (n=6) | < 2% | < 5% |
| Inter-day (n=18) | < 3% | < 7% |
Table 3: Sensitivity and Selectivity
| Parameter | New HPLC-UV Method | Standard LC-MS/MS Method |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 ng/mL |
| Selectivity | No interference from placebo | No interference from placebo |
| and related substances | and related substances |
Experimental Protocols
Detailed methodologies for the new HPLC-UV analytical method are provided below. This protocol is intended as a guide and may require optimization based on specific laboratory conditions and instrumentation.
New HPLC-UV Method Protocol
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile: 0.1% Formic acid in Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Run Time: 8 minutes
-
-
Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution ranging from 1 to 100 µg/mL using the mobile phase as the diluent.
-
-
Sample Preparation:
-
For bulk drug analysis, accurately weigh a quantity of the sample, dissolve it in the mobile phase, and dilute to obtain a final concentration within the linearity range.
-
Filter all sample solutions through a 0.45 µm syringe filter before injection.
-
-
Validation Procedure:
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area versus the concentration.
-
Accuracy: Analyze quality control (QC) samples at three concentration levels (low, mid, and high) and calculate the percentage recovery.
-
Precision: Perform intra-day and inter-day precision studies by analyzing six replicates of the QC samples on the same day and on three different days, respectively.
-
Selectivity: Analyze a placebo sample to ensure no interfering peaks are present at the retention time of the analyte.
-
LOD and LOQ: Determine the limit of detection and quantification based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
-
Workflow and Process Visualization
The following diagram illustrates the key stages involved in the validation of a new analytical method.
Caption: Workflow for Analytical Method Validation.
Assessing the Novelty of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolone scaffold is a cornerstone in medicinal chemistry, with a rich history of yielding compounds with diverse pharmacological activities. This guide provides a comparative analysis of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one derivatives, assessing their novelty against existing alternatives. The core structure, a known intermediate in the synthesis of the thrombopoietin receptor agonist Eltrombopag, serves as a valuable starting point for the development of new therapeutic agents.[1] This guide summarizes quantitative biological data, details key experimental protocols, and visualizes relevant signaling pathways to aid in the evaluation of novel derivatives in the fields of oncology, inflammation, and infectious diseases.
Comparative Biological Activity of Pyrazolone Derivatives
The therapeutic potential of pyrazolone derivatives is vast, spanning anti-inflammatory, analgesic, antimicrobial, and anticancer applications.[2][3] The following tables present a compilation of quantitative data from various studies, offering a comparative overview of the efficacy of different pyrazolone derivatives.
Anticancer Activity
Pyrazolone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of critical signaling pathways implicated in cancer progression.
| Compound ID | Target Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrazolone Derivative 1 | A549 | Lung | 1.98 ± 1.10 | Afatinib | 8.46 ± 2.03 |
| Pyrazolone Derivative 1 | A549 | Lung | 1.98 ± 1.10 | Gefitinib | 14.27 ± 4.20 |
| Pyrazolone Derivative 2 | MCF-7 | Breast | 0.57 ± 0.03 | Doxorubicin | - |
| Pyrazolone Derivative 2 | B16-F10 | Melanoma | 0.49 ± 0.07 | Doxorubicin | - |
| Pyrazolone Derivative 3 | WM266.4 | Melanoma | 0.12 | Vemurafenib | - |
| Pyrazolone Derivative 3 | MCF-7 | Breast | 0.16 | Vemurafenib | - |
| Pyrazolone-Benzimidazole Hybrid | U937 | Leukemia | - | Doxorubicin | - |
| Pyrazolone-Benzimidazole Hybrid | K562 | Leukemia | - | Doxorubicin | - |
| Pyrazolone-Benzimidazole Hybrid | HT29 | Colon | - | Doxorubicin | - |
| Pyrazolone-Benzimidazole Hybrid | A549 | Lung | - | Doxorubicin | - |
| 1,4,6,7-tetrahydropyrano[4,3-c] pyrazole derivative | MCF-7 | Breast | - | 5-Fluorouracil | (3 times less active) |
| 1,4,6,7-tetrahydropyrano[4,3-c] pyrazole derivative | HGC-27 | Gastric | - | 5-Fluorouracil | (3 times less active) |
| 1,4,6,7-tetrahydropyrano[4,3-c] pyrazole derivative | PC-3 | Prostate | - | 5-Fluorouracil | (3 times less active) |
| 1,4,6,7-tetrahydropyrano[4,3-c] pyrazole derivative | EC-109 | Esophageal | - | 5-Fluorouracil | (3 times less active) |
Note: "-" indicates data not available in the cited sources. The comparison to reference compounds highlights the potential for developing highly potent novel derivatives.
Anti-inflammatory Activity
A significant number of pyrazolone derivatives exhibit anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The selectivity for COX-2 over COX-1 is a key determinant of their gastrointestinal safety profile.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound |
| Pyrazole-hydrazone 4a | - | 0.67 | 8.41 | Celecoxib (SI = 8.85) |
| Pyrazole-hydrazone 4b | - | 0.58 | 10.55 | Celecoxib (SI = 8.85) |
| Polysubstituted Pyrazole 10 | - | - | 7.83 | Celecoxib (SI = 8.68) |
| Polysubstituted Pyrazole 17 | - | - | 6.87 | Celecoxib (SI = 8.68) |
| Polysubstituted Pyrazole 27 | - | - | 7.16 | Celecoxib (SI = 8.68) |
| Hybrid Pyrazole 5u | - | 1.79 | 72.73 | Celecoxib (SI = 78.06) |
| Hybrid Pyrazole 5s | - | 2.51 | 65.75 | Celecoxib (SI = 78.06) |
Note: A higher selectivity index indicates greater selectivity for COX-2.[4][5][6]
Antimicrobial Activity
The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrazolone derivatives have shown promise as both antibacterial and antifungal agents.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference Compound |
| Pyrazole-thiazole hybrid 17 | E. coli | 16 | - | - | Ciprofloxacin |
| Imidazo-pyridine pyrazole 18 | S. aureus | <1 | - | - | Ciprofloxacin |
| Imidazo-pyridine pyrazole 18 | MRSA | <1 | - | - | Ciprofloxacin |
| Imidazo-pyridine pyrazole 18 | E. coli | <1 | - | - | Ciprofloxacin |
| Imidazo-pyridine pyrazole 18 | K. pneumoniae | <1 | - | - | Ciprofloxacin |
| Imidazo-pyridine pyrazole 18 | P. aeruginosa | <1 | - | - | Ciprofloxacin |
| Imidazo-pyridine pyrazole 18 | S. typhimurium | <1 | - | - | Ciprofloxacin |
| Pyrazole-1-carbothiohydrazide 21a | S. aureus | 62.5 | C. albicans | 7.8 | Chloramphenicol (>125), Clotrimazole (>7.8) |
| Pyrazole-1-carbothiohydrazide 21a | B. subtilis | 125 | A. niger | 2.9 | Chloramphenicol (>125), Clotrimazole (>7.8) |
| Pyrazoline 9 | MRSA | 8 | - | - | Oxacillin (>128) |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits visible growth of a microorganism.[7][8][9]
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental for the accurate assessment of novel compounds. Below are outlines of key assays cited in the evaluation of pyrazolone derivatives.
Anticancer Activity: MTT Assay for Cell Viability
This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight in an incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazolone derivative. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[10]
Anti-inflammatory Activity: In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme is prepared in a suitable buffer. The substrate, arachidonic acid, is also prepared.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the pyrazolone derivative or a control inhibitor (e.g., celecoxib) for a defined period at a specific temperature.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid to the enzyme-inhibitor mixture.
-
Reaction Termination and Product Measurement: The reaction is allowed to proceed for a specific time and then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of COX inhibition is calculated for each compound concentration. The IC50 value is then determined from the concentration-inhibition curve.[4][5]
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Compound Dilution: Serial two-fold dilutions of the pyrazolone derivative are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific cell density.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
Understanding the molecular context in which these derivatives act is crucial for rational drug design. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.
Caption: General experimental workflow for assessing novel pyrazolone derivatives.
Caption: The intrinsic and extrinsic pathways of apoptosis.[2][11][12][13][14]
Caption: The canonical NF-κB signaling pathway.[15][16][17][18]
Caption: The COX-2 pathway in inflammation.[19][20][21][22][23]
Caption: Bacterial peptidoglycan cell wall synthesis pathway.[3][24][25][26][27]
Conclusion
The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. While the core structure itself is not novel, its derivatives have the potential to exhibit a wide range of biological activities. The novelty of any new derivative will be determined by its specific substitution pattern and the resulting pharmacological profile. This guide provides a framework for assessing this novelty by comparing the performance of new derivatives against existing pyrazolones and standard drugs. The provided experimental protocols and pathway diagrams offer a foundation for further research and development in this exciting area of medicinal chemistry. Future work should focus on synthesizing and evaluating a broader range of derivatives to establish clear structure-activity relationships and identify lead compounds with superior efficacy and safety profiles.
References
- 1. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - Targeting apoptotic pathways for cancer therapy [jci.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. actaorthop.org [actaorthop.org]
- 13. Apoptosis and cancer signaling pathway | Abcam [abcam.com]
- 14. mdpi.com [mdpi.com]
- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 20. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 21. The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. hereditybio.in [hereditybio.in]
- 25. academic.oup.com [academic.oup.com]
- 26. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 27. journals.asm.org [journals.asm.org]
Safety Operating Guide
Standard Operating Procedure: Disposal of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the safe and compliant disposal of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one (CAS No. 18048-64-1). Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Prior to handling, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Based on available data, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
In case of exposure, follow standard first-aid procedures and seek immediate medical attention.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below for reference during handling and disposal.
| Property | Value |
| CAS Number | 18048-64-1 |
| Molecular Formula | C₁₂H₁₄N₂O |
| Molecular Weight | 202.25 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 116-119 °C |
| Boiling Point | 390.1 ± 31.0 °C (Predicted) |
| Density | 1.13 g/cm³ |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[1] Do not dispose of this chemical down the drain or in regular solid waste.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
Detailed Steps:
-
Waste Segregation:
-
Solid Waste: Collect any unused or expired solid this compound in a clearly labeled, sealed container.[1] Any materials contaminated with the solid chemical, such as weighing paper, pipette tips, and gloves, should also be placed in this designated solid chemical waste container.[1]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[1] Do not mix with other incompatible waste streams.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," the CAS number "18048-64-1," and the associated hazards (Harmful, Irritant).
-
-
Temporary Storage:
-
Store the sealed waste containers in a designated, well-ventilated chemical waste storage area.[1] This area should be cool, dry, and away from incompatible materials.
-
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection of the waste.[1]
-
Provide them with a detailed inventory of the waste, including the chemical name and quantity.[1]
-
The recommended disposal method is incineration at a licensed chemical destruction plant.[2]
-
Spill Management
In the event of a spill, adhere to the following procedure:
Spill Response Protocol
Caption: Emergency spill response for this compound.
Key considerations:
-
Avoid generating dust during the cleanup of solid spills.
-
Prevent spilled material from entering drains or waterways.[2]
-
Contaminated cleaning materials must be disposed of as hazardous waste.
By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a secure laboratory environment.
References
Personal protective equipment for handling 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one
This guide provides crucial safety protocols and logistical information for the handling and disposal of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one (CAS No. 18048-64-1). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Hazard Identification and Personal Protective Equipment
Based on the available safety information, this compound is classified with the following hazards:
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Required Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Inspect gloves for integrity before each use. Dispose of contaminated gloves immediately. |
| Laboratory coat. | Fully buttoned to provide maximum skin coverage. | |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required. |
| Hand Hygiene | Wash hands thoroughly with soap and water after handling. | Avoid eating, drinking, or smoking in areas where the chemical is handled.[3] |
Operational Plan for Safe Handling
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to cleanup.
Experimental Protocol:
-
Preparation:
-
Before handling the compound, ensure all necessary PPE is correctly worn.
-
Prepare the designated work area, ensuring it is clean and that ventilation (e.g., a chemical fume hood) is functioning correctly.
-
Gather all required laboratory equipment, reagents, and waste containers.
-
-
Handling:
-
When weighing or transferring the solid compound, minimize the creation of dust.
-
Use appropriate tools (e.g., spatula, powder funnel) for transfers to prevent spills.
-
Conduct all experimental procedures within the ventilated workspace.
-
-
Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and cleaning agents.
-
Remove PPE in a manner that avoids cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Collect all unused compound and reaction residues in a designated, properly labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Contaminated Materials:
-
Dispose of all contaminated items, such as gloves, weighing paper, and disposable labware, in a separate, clearly labeled solid hazardous waste container.
-
-
Storage and Disposal:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Arrange for the disposal of all chemical waste through a licensed environmental waste management company, following all local, state, and federal regulations.
-
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
